ASM mimics salicylic acid, initiating a signaling cascade that depends on key proteins and metabolites. The schematic below summarizes this pathway:
ASM activates SAR via the NPR1 protein, inducing SA and NHP synthesis
Key components and their roles are:
PR1 in distal leaves, establishing a primed, resistant state [1] [4] [2].The model is supported by experiments in Arabidopsis thaliana using Plantago asiatica mosaic virus (PlAMV). Local application of ASM to a few leaves induces SAR in untreated distal leaves.
The table below summarizes core findings from local ASM application experiments:
| Experimental Variable | Observation/Measurement | Key Finding |
|---|---|---|
| Treatment Timing (Virus challenge at 1 vs. 3 days post-ASM) | Viral infection spots & RNA accumulation [1] | Significant suppression only at 1 day post-treatment (dpt); effect is transient [1]. |
| Systemic Effect (ASM on lower leaves, virus on upper leaf) | Viral infection spots & RNA in untreated leaf [1] | Suppression confirmed in distal tissue; demonstrates true SAR [1]. |
| Gene Expression in distal leaves | Expression of PR1, SID2, ALD1 at 1, 2, 3 dpt [1] |
Significant upregulation at 1 dpt for all genes; PR1 & ALD1 still high at 2 dpt [1]. |
Mutant Studies (sid2, fmo1, npr1) |
Viral suppression in distal leaves after local ASM [1] | No SAR in mutants; confirms ICS1, NHP, and NPR1 are essential [1]. |
| NHP Local Application | Viral accumulation in distal leaves [1] | Local NHP treatment suppresses distal virus infection; NHP sufficient to induce antiviral SAR [1]. |
The following workflow illustrates a typical local application experiment:
Standard workflow for local ASM application and systemic effect assessment
Key methodological details include:
sid2-2, fmo1, npr1-1) [1].ASM-induced SAR provides broad-spectrum protection. Research in Japanese radish shows ASM also activates stomatal defense by inducing ROS production, preventing bacterial invasion [4]. Commercially, ASM controls fungal and bacterial diseases in crops like apples and pears, sometimes applied in field to reduce postharvest disease in storage [2].
This compound (ASM), commercially known as Actigard or Bion, represents a pioneering class of plant protection products that function not through direct antimicrobial activity but by activating the plant's own innate immune system. This benzothiadiazole compound is a synthetic functional analog of salicylic acid (SA), a key phytohormone regulating systemic acquired resistance (SAR) in plants. Unlike conventional pesticides, ASM exhibits negligible direct toxicity to pathogens but induces broad-spectrum resistance against fungal, bacterial, and viral pathogens by priming the plant's defense responses [1]. Since its introduction in 1996 by Syngenta, ASM has become a valuable tool for sustainable crop protection and a research tool for elucidating plant immunity mechanisms [1].
The discovery of ASM emerged from herbicide research at Ciba-Geigy in the 1980s, where scientists observed that certain benzothiadiazole derivatives provided protection against fungal diseases despite lacking direct fungicidal activity [1]. This led to the realization that these compounds were acting on the plant rather than the pathogen. Among various derivatives tested, the S-methyl thioester was selected for development due to its favorable properties for translocation within plant tissues [1]. The compound is now registered for use on numerous crops worldwide, including tomatoes, citrus, tobacco, and various vegetable crops, with application methods ranging from foliar sprays to seed treatments [1] [2].
Systemic acquired resistance is a plant-wide defense state induced upon localized pathogen infection or treatment with specific compounds like ASM. ASM functions by mimicking the action of salicylic acid, thereby activating the SAR signaling pathway without requiring actual pathogen infection [3] [1]. The molecular mechanism begins with ASM's hydrolysis within plant tissues to its active acid form, catalyzed by methyl salicylate esterase enzymes [1]. This active metabolite then interacts with the NPR1 protein (Nonexpresser of Pathogenesis-Related genes1), a central regulator of SAR, though the exact binding mechanism remains partially characterized [4].
The signaling cascade involves a sophisticated interplay between salicylic acid and N-hydroxypipecolic acid (NHP) pathways. Research has demonstrated that both SA and NHP are essential for establishing SAR against bacterial pathogens and viruses [4]. ASM application significantly upregulates key biosynthetic genes in both pathways, including SID2 (isochorismate synthase 1) in SA biosynthesis and ALD1 (agrobacterium-derived lethal 1) and FMO1 (flavin-dependent monooxygenase 1) in NHP biosynthesis [4]. The nuclear translocation of NPR1 subsequently induces the expression of Pathogenesis-Related genes and other defense-associated genes, enhancing the plant's ability to resist subsequent pathogen attacks [5].
Figure 1: Molecular Signaling Pathway of this compound-Induced Defense Gene Activation
ASM treatment leads to the coordinated upregulation of diverse defense-related genes across multiple pathways. The most consistently induced genes belong to the Pathogenesis-Related protein family, particularly PR1, PR2 (β-1,3-glucanases), and PR5 (thaumatin-like proteins) [5]. In kiwifruit, ASM application increased PR1 expression by approximately 5-fold in 'Hayward' and over 15-fold in 'Zesy002' cultivars, while PR2 and PR5 increased by up to 4-fold in both cultivars [5]. Beyond PR proteins, ASM induces genes involved in phytoalexin biosynthesis, cell wall reinforcement, and oxidative burst protection, creating a multi-layered defense system [6].
The transcriptional changes triggered by ASM lead to measurable physiological and biochemical alterations that enhance disease resistance. These include:
Treatment solutions of ASM are typically prepared from commercial formulations such as Actigard 50WG (50% active ingredient) dissolved in sterile distilled water. For most research applications, concentrations ranging from 0.1 to 100 ppm (approximately 0.5-500 μM) are effective, with specific concentrations depending on plant species, application method, and target pathogen [7] [2]. The following application methods have been successfully employed in research settings:
Optimal application timing varies by plant-pathogen system but generally provides maximum protection when applied 1-3 days before pathogen challenge. The induced resistance is typically transient, with peak gene expression occurring 1-2 days after application and returning to baseline within 7-14 days [5].
RNA extraction and quality assessment form the foundation of reliable gene expression analysis. Total RNA is extracted from ASM-treated and control tissues using standard reagents like RNAiso Plus or TRIzol, following the manufacturer's protocols [7]. RNA quality should be verified by spectrophotometry (A260/280 ratio ~2.0) and gel electrophoresis before proceeding to cDNA synthesis.
For cDNA synthesis and quantitative PCR, 2 μg of total RNA is typically treated with DNase to remove genomic DNA contamination, then reverse transcribed using commercial kits such as the ReverTra Ace qPCR RT Kit [7]. The resulting cDNA is diluted (usually 1:50) and analyzed by quantitative real-time PCR using SYBR Green or similar chemistry. The qPCR reaction mixture contains cDNA template, gene-specific primers (200-400 nM each), and qPCR master mix, run for 40-45 cycles with standard cycling conditions [6].
Primer design for defense genes should span intron-exon boundaries to distinguish cDNA from genomic DNA amplification. Reference genes for normalization include GAPDH, Ubiquitin, EF1α, or Actin, which should be validated for stable expression under experimental conditions [7] [6]. The 2^(-ΔΔCT) method is commonly used to calculate relative gene expression changes compared to untreated controls [6].
Figure 2: Experimental Workflow for Studying ASM-Induced Defense Gene Activation
To evaluate the functional consequences of ASM-induced defense genes, pathogen challenge assays under controlled conditions are essential. Bacterial pathogens such as Pseudomonas syringae pv. tomato or Xanthomonas species are typically grown in Kings B medium at 28°C for 24-48 hours, then resuspended in sterile water or 10 mM MgCl₂ to optical density of 0.5-1.0 at 600 nm (approximately 10⁸ CFU/mL) [7] [5]. Fungal pathogens like Fusarium oxysporum are cultured on potato dextrose agar or similar media, and spore suspensions are adjusted to 10⁶ spores/mL using a hemocytometer [6].
Inoculation methods vary based on pathogen biology:
Disease assessment typically occurs 3-14 days post-inoculation, depending on the pathosystem. Common metrics include: disease severity rating scales (0-5 or percentage of affected tissue), bacterial population counts (CFU/g tissue) from homogenized surface-sterilized leaves, and physiological measurements like photosynthetic efficiency or biomass reduction [7] [6].
Table 1: Defense Gene Expression Changes Following ASM Treatment in Various Plant Species
| Plant Species | Gene | Fold Change | Time Point | Function | Reference |
|---|---|---|---|---|---|
| Arabidopsis thaliana | PR1 | ~15-20x | 1 dpt | Antifungal activity | [4] |
| Arabidopsis thaliana | ALD1 | ~8-10x | 1 dpt | NHP biosynthesis | [4] |
| Kiwifruit ('Hayward') | PR1 | ~5x | 1 dpt | Pathogenesis-related | [5] |
| Kiwifruit ('Zesy002') | PR1 | ~15x | 1 dpt | Pathogenesis-related | [5] |
| Kiwifruit (both cultivars) | PR2, PR5 | ~4x | 1 dpt | β-1,3-glucanase, Thaumatin-like | [5] |
| Cotton | Chitinase | ~3-4x | 3-7 dpi | Fungal cell wall degradation | [6] |
| Cotton | Peroxidase | ~2-3x | 3-7 dpi | ROS production, lignification | [6] |
dpt = days post-treatment; dpi = days post-inoculation
Research across multiple plant species demonstrates that ASM induces rapid but transient upregulation of defense genes, typically peaking within 1-2 days after application and returning to near baseline within 7-14 days [5]. The magnitude of induction varies by cultivar, tissue type, and developmental stage. In kiwifruit, gene upregulation was stronger in mature leaves than in immature leaves along the same shoot [5]. The systemic nature of ASM-induced responses is evidenced by gene activation in untreated leaves following local application, with the strongest systemic response observed at 1 day post-treatment [4].
Table 2: ASM-Induced Enzyme Activities and Disease Protection Efficacy
| Plant Species | Enzyme/Protein | Activity Change | Disease | Reduction | Reference |
|---|---|---|---|---|---|
| Cotton | β-1,3-glucanase | +35-40% | Fusarium wilt | 33-42% | [6] |
| Cotton | Chitinase | +25-30% | Fusarium wilt | 33-42% | [6] |
| Cotton | Peroxidase | +45-50% | Fusarium wilt | 33-42% | [6] |
| Tomato | PR proteins | +30-35% | Bacterial spot | 25-40% | [2] |
| Japanese radish | Peroxidase | +30-35% | Bacterial blight | 40-60% | [7] |
| Arabidopsis | SAR markers | +300-400% | PlAMV virus | 50-70% | [4] |
The induction of defense-related enzymes by ASM provides functional protection against diverse pathogens. In cotton, ASM application as a seed treatment reduced Fusarium wilt severity by 33-42% and black root rot by 50% compared to untreated controls [6]. This protection correlated with increased activities of β-1,3-glucanase, chitinase, and peroxidase in root and stem tissues [6]. In tomato, soil application of ASM at 10 mg/L consistently reduced bacterial spot severity and disease progress under both growth chamber and field conditions [2]. The duration of protection varies, with antiviral activity in Arabidopsis lasting approximately 1 day after application, while protection against fungal pathogens may persist for 1-2 weeks [4] [6].
The efficacy of ASM-induced defense activation depends on several application factors and plant physiological conditions. Key considerations include:
While ASM represents a valuable tool for sustainable disease management, it has limitations and potential trade-offs. The transient nature of induced resistance requires careful timing relative to pathogen exposure. Additionally, there may be metabolic costs associated with defense activation, though priming approaches may minimize these costs by inducing readiness rather than constant defense expression [6]. ASM's moderate and strictly protective activity has sometimes disappointed farmers accustomed to the curative performance of standard fungicides [1]. Furthermore, the specificity of induced resistance may vary, with some studies reporting broad-spectrum protection while others note more limited efficacy across pathogen types.
This compound activates plant defense genes through the salicylic acid-mediated systemic acquired resistance pathway, leading to the coordinated expression of diverse defense-related genes and proteins. The molecular mechanism involves NPR1-dependent signaling and the synergistic action of salicylic acid and N-hydroxypipecolic acid pathways, ultimately inducing pathogenesis-related proteins, defense enzymes, and physiological changes that enhance disease resistance. Experimental protocols for studying ASM-induced defense require careful attention to treatment methods, application timing, and appropriate molecular analyses to accurately capture the transient but potent defense activation.
ASM mimics salicylic acid, activating a defense signaling cascade crucial for establishing SAR. The core mechanism involves a concerted action of SA and NHP, leading to transcriptional reprogramming in distal tissues [1] [2].
ASM triggers a systemic defense pathway via SA and NHP [1] [2].
Key findings on ASM-induced antiviral SAR come from studies in Arabidopsis thaliana using Plantago asiatica mosaic virus (PlAMV) [1] [2].
| Experimental Factor | Observation / Outcome | Biological Significance |
|---|---|---|
| Treatment Specificity | Suppression in distal, untreated leaves at 1 dpt; not at 3 dpt [1] [2]. | Confirms true systemic effect; indicates the induced state is transient. |
| Viral Accumulation | Significant reduction in fluorescent infection spots & viral RNA (RT-qPCR) in distal leaves at 1 dpt [1] [2]. | Demonstrates ASM induces functional antiviral resistance, not just symptom reduction. |
| Gene Expression | Upregulation of PR1, SID2 (ICS1), and ALD1 in distal leaves at 1 dpt [1] [2]. |
Confirms activation of the SAR-associated transcriptional program systemically. |
Mutant Studies (sid2, fmo1, npr1-1) |
Loss of viral suppression in distal leaves after local ASM application [1] [2]. | Genetically validates the dependency on SA, NHP, and NPR1. |
| NHP Application | Local NHP treatment suppresses PlAMV infection in distal leaves [1] [2]. | Provides direct evidence that NHP is a sufficient mobile signal for antiviral SAR. |
The experimental workflow below visualizes the critical local application and distal challenge design that demonstrates true SAR:
Local ASM application and distal challenge design [1] [2].
ASM is a plant activator marketed under trade names like Actigard and Bion. It induces resistance against various pathogens in crops including cereals, grapes, pome fruits, and vegetables [3]. It is typically applied as a foliar spray (WG or EC formulations) or seed treatment (FS formulations) [3]. Its effect is primarily protective, and it is often mixed with partners like triazoles or fludioxonil [3].
sid2, fmo1, npr1-1) offers a robust model for dissecting this pathway [1] [2].
ASM is a synthetic functional analog of salicylic acid (SA) that induces Systemic Acquired Resistance (SAR), a plant defense state providing broad-spectrum protection against pathogens in distal tissues [1] [2].
The SABP2 enzyme is required for ASM activity. ASM is likely a substrate for Salicylic Acid-Binding Protein 2 (SABP2), which converts it into the active molecule acibenzolar [3]. Functional SABP2 is essential for ASM-mediated induction of SAR and PR protein expression [3] [4].
ASM-induced SAR involves a concerted signaling pathway requiring key plant metabolites and receptors as shown below:
ASM activation and signaling pathway for induced resistance.
ASM induces resistance against diverse pathogens across multiple crop species as summarized below:
| Pathogen Type | Specific Pathogen/Disease | Host Plant | Key Efficacy Findings | Citation |
|---|---|---|---|---|
| Virus | Plantago asiatica mosaic virus (PlAMV) | Arabidopsis thaliana | Suppressed infection in distal leaves; effect transient (1-day duration) | [1] [2] |
| Virus | African Cassava Mosaic Virus (ACMV) | Nicotiana benthamiana | Delayed symptom onset (5 dpi vs 8 dpi); reduced symptom incidence (47% vs 93%) and severity | [5] |
| Virus | East African Cassava Mosaic Cameroon Virus (EACMCV) | Nicotiana benthamiana | Delayed symptom onset (7 dpi vs 14 dpi); reduced symptom incidence (60% vs 100%) | [5] |
| Bacterium | Pseudomonas cannabina pv. alisalensis | Japanese Radish | Reduced disease symptoms and internal bacterial population | [6] |
| Fungus/Oomycete | Phytophthora infestans (Potato Late Blight) | Potato | Associated with SABP2 function; exogenous MeSA (linked pathway) enhanced resistance | [4] |
| Abiotic Stress | Heat & Drought Stress | Creeping Bentgrass | Improved turf quality, water content; upregulated HSP-20, dehydrins, metabolites | [7] |
Underlying ASM-induced resistance are significant changes in proteins and metabolites that enhance stress tolerance as shown below:
| Component Category | Specific Molecules Regulated by ASM | Functional Role in Stress Tolerance |
|---|---|---|
| Proteins | ATP synthase, Rubisco | Enhanced energy metabolism and photosynthesis efficiency [7] |
| Proteins | HSP-20 (Heat Shock Protein) | Improved heat tolerance through protein protection [7] |
| Proteins | Dehydrin | Enhanced drought tolerance by cellular protection [7] |
| Proteins | PR-3 (Pathogenesis-Related) | Defense against pathogens [7] |
| Metabolites | Aspartic acid, Glycine, Citric acid, Malic acid | Osmotic adjustment and stress signaling [7] |
| Metabolites | Glucose, Fructose | Osmotic adjustment and energy supply [7] |
This protocol tests systemic effects by applying ASM to specific leaves and challenging pathogens in distal tissues [1] [2].
Monitor defense gene activation in ASM-treated plants [8].
ASM induces stomatal closure as a physical barrier against bacterial invasion [6].
ASM serves both as a commercial plant protectant and a valuable research tool for probing SA-mediated defense mechanisms.
| Plant Species | Induced Genes | Key Findings on Expression | Experimental Context | Source |
|---|---|---|---|---|
| Apple (Malus domestica) | PR-1, PR-2 (GLU), PR-8 | PR-1 & PR-8: ↑ ~10-fold; PR-2: ↑ ~100-fold. | Seedlings in greenhouse; expression elevated 2-7 days after treatment [1]. | |
| Kiwifruit (Actinidia spp.) | PR-1, PR-2, PR-5 | PR-1: ↑ ~5-15 fold; PR-2 & PR-5: ↑ up to 4-fold. Expression transient, peaking at 1 day post-treatment [2]. | Glasshouse & orchard; gene upregulation accompanied by reduced bacterial disease [2]. | |
| Arabidopsis thaliana | PR1, SID2, ALD1 | Significant increase in distal leaves 1 day after local ASM application [3]. | Local leaf application induced systemic antiviral SAR [3] [4]. | |
| Cucumber (Cucumis sativus) | PR-1, PR-2 (GLU), PR-3 (CHI), PR-9 (Peroxidase) | ASM primes for enhanced defense gene expression upon pathogen attack [5]. | ASM pretreatment before fungal inoculation (Colletotrichum orbiculare) [5]. | |
| Pineapple (Ananas comosus) | PR-1 | A 266 bp cDNA fragment with high homology to monocot PR-1 genes was cloned and confirmed [6]. | Expression initiated 1 day after ASM application and continued for 3 weeks [6]. |
The induction of these PR genes is part of a broader, coordinated salicylic acid (SA)-dependent signaling pathway. ASM, as a functional SA analog, activates this pathway, leading to a primed defense state and systemic resistance. The following diagram illustrates the core mechanism.
ASM activates SAR through SA and NHP pathways, leading to PR gene expression via NPR1 [3] [4].
The foundational data on ASM-induced gene expression comes from well-established molecular plant pathology methods.
Beyond molecular mechanisms, research confirms ASM's practical value in crop protection.
ASM mimics salicylic acid to trigger a defense state in plants. The diagram below illustrates this signaling pathway.
The key molecular players in this pathway are:
The following table summarizes key experimental findings that elucidate ASM's mode of action.
| Experimental Context | Key Findings on ASM Mechanism |
|---|
| Arabidopsis thaliana (Virus: PlAMV) [1] | Local leaf ASM application induced SAR in distal leaves, suppressing virus infection. This effect was absent in npr1, sid2 (SA-deficient), and fmo1 (NHP-deficient) mutants, proving the SA-NHP-NPR1 pathway is essential for antiviral SAR. | | Cotton (Fungus: Fusarium oxysporum) [2] | ASM seed treatment primed defense responses, leading to a stronger and faster induction of defense genes (e.g., CAD1-A, Chitinase) and enzyme activities (e.g., β-1,3-glucanase, peroxidase) upon fungal challenge. | | Apple Rootstock (Abiotic: Drought) [3] | Root application of ASM was investigated for priming drought resistance. While it identified drought biomarkers, the ASM treatment itself did not significantly prime the ABA-mediated drought response in this study, suggesting context-dependent efficacy. |
Based on the cited research, here are detailed methodologies for key experiments.
This protocol tests the systemic movement of the defense signal.
This protocol is used to study the priming of defense responses.
ASM is a proven tool for inducing SAR, but its practical efficacy can be variable. The mixed results in apple for drought stress highlight that the success of ASM priming depends on the specific plant-pathogen/stress combination and the environmental context [3]. Future research is needed to fully understand this crosstalk and develop next-generation activators with greater reliability and potency [4].
Stomata are natural entry points for many bacterial pathogens. ASM treatment systemically induces stomatal closure in untreated leaves, enhancing the plant's first line of defense [1]. The core mechanism can be summarized as follows:
ASM-induced stomatal closure pathway.
This systemic resistance is part of Systemic Acquired Resistance (SAR), a whole-plant immune response [1] [2]. Research on Japanese radish showed that ASM treatment on lower leaves activated stomatal defense and reduced disease symptoms in untreated upper leaves [1]. The establishment of SAR involves a concerted function of SA and N-hydroxypipecolic acid (NHP), with both being essential for robust systemic defense [2].
The table below summarizes quantitative data from foundational studies on ASM-induced stomatal defense.
| Experimental Metric | Findings with ASM Treatment | Pathosystem | Citation |
|---|---|---|---|
| Disease Severity | Effectively suppressed bacterial blight symptom development. | Japanese radish / Pseudomonas cannabina pv. alisalensis (Pcal) | [1] |
| Bacterial Population (in planta) | Significantly reduced bacterial populations in leaves. | Japanese radish / Pcal | [1] |
| Stomatal Closure | Induced stomatal closure in both ASM-treated and systemic untreated leaves. | Japanese radish / Pcal | [1] |
| ROS Induction | Induced ROS production, a key signal for closure, via peroxidase activity. | Japanese radish | [1] |
| Defense Gene Expression | Upregulated expression of SAR marker genes (PR1, PR2, PR5). | Japanese radish / Pcal | [1] |
| Systemic Virus Suppression | Suppressed virus infection in distal leaves of Arabidopsis at 1 day post-treatment. | Arabidopsis / Plantago asiatica mosaic virus (PlAMV) | [2] |
| SAR Gene Expression in Distal Leaves | Significantly increased expression of PR1, SID2 (ICS1), and ALD1 (involved in NHP synthesis) in untreated leaves. | Arabidopsis | [2] |
For researchers looking to replicate or build upon these findings, here are the key methodologies from the cited studies.
While ASM is a powerful research tool and plant protector, be aware of its limitations:
ASM is a functional analog of salicylic acid that activates plant defense pathways [1] [2]. It does not directly kill pathogens but primes the plant's own immune system for a stronger and faster response upon challenge [2].
A key defense mechanism activated by ASM is stomatal closure. Stomata are pores that pathogenic bacteria can use as entry points; ASM-induced closure physically blocks this invasion route [1]. This process is dependent on ROS, which act as essential secondary messengers [1]. Research on Japanese radish showed that ASM induces stomatal closure by triggering ROS production through the activity of cell wall peroxidases [1]. The accompanying diagram illustrates this core signaling pathway.
ASM triggers ROS via peroxidases, leading to stomatal closure and SAR.
ASM treatment leads to measurable reductions in both disease symptoms and pathogen populations within plant tissues.
Table 1: Efficacy of ASM in Suppressing Bacterial Blight in Japanese Radish
| Metric | Result in ASM-Treated Plants | Experimental Details |
|---|---|---|
| Disease Severity | Effectively suppressed symptom development [1] | Japanese radish plants spray-inoculated with Pseudomonas cannabina pv. alisalensis (Pcal) at 5x10⁷ CFU/mL [1]. |
| Internal Bacterial Population | Significantly reduced bacterial populations on leaves [1] | Bacterial counts (CFU/g leaf weight) measured 1-week post-inoculation [1]. |
| Defense Gene Expression | Induced expression of PR1, PR2, and PR5 genes [1] | SAR marker genes analyzed via qRT-PCR 4 hours after ASM treatment [1]. |
| Systemic Effect | Activated SAR in ASM-untreated upper and lower leaves [1] | Soil drench or localized leaf dip application with ASM (100 ppm) [1]. |
ASM also induces physiological changes across various crops, enhancing the activity of defense-related enzymes.
Table 2: Defense-Associated Changes in Other Crops
| Plant | Induced Change | Implication / Associated Outcome |
|---|---|---|
| Cabbage | Expression of PR1, PR2, PR5 genes; activation of stomatal defense [1]. | Contributes to resistance against bacterial blight [1]. |
| Pear | Increased PAL, chitinase, β-1,3-glucanase activity; increased H₂O₂ [2]. | Enhanced disease resistance in harvested fruit [2]. |
| Apple | Increased peroxidase and glutathione-S-transferase activity [2]. | Contributes to a primed defense state [2]. |
For researchers aiming to replicate or build upon these findings, here are the core methodologies from the cited studies.
Plant Treatment and Pathogen Assay This protocol is adapted from experiments on Japanese radish and cabbage [1].
Monitoring Defense Gene Expression
Investigating the ROS-Stomatal Closure Link The diagram below outlines a general workflow for probing the role of ROS.
Methodology to link ASM-induced ROS and stomatal closure.
Specific techniques include:
ASM mimics salicylic acid, activating a defense signaling cascade. The core mechanism can be visualized in the following pathway diagram.
ASM activates SAR and PR genes via the SA-NHP pathway.
The induction of PR genes and the resulting biological effects are time-dependent and can be quantified.
Table 1: Time-Course of SAR-Related Gene Expression in Arabidopsis thaliana after Local ASM Treatment [1]
| Gene | Function | 1 Day Post-Treatment | 2 Days Post-Treatment | 3 Days Post-Treatment |
|---|---|---|---|---|
| PR1 | SAR Marker / Antifungal PR Protein | Significantly Increased | Significantly Increased | Not Significant |
| SID2 | SA Biosynthesis (ICS1) | Significantly Increased | Not Significant | Not Significant |
| ALD1 | NHP Biosynthesis Precursor | Significantly Increased | Significantly Increased | Not Significant |
Table 2: Biological Efficacy of ASM-Induced SAR
| System / Pathogen | Effect of ASM Treatment | Key Findings |
|---|---|---|
| Plantago asiatica mosaic virus (PlAMV) in Arabidopsis [1] | Suppression of viral infection in distal leaves | ~80% reduction in infection sites at 1-day post-treatment; effect required SID2, FMO1, and NPR1. |
| Reniform nematode (Rotylenchulus reniformis) in Pineapple [3] | Reduction in nematode reproduction | ~55% lower reproduction rate on plants treated with 100-200 mg/L ASM. |
| Bacterial blight (Pseudomonas cannabina) in Japanese Radish [2] | Reduction in disease symptoms and bacterial population | ASM treatment of lower leaves induced stomatal closure and reduced disease in upper, untreated leaves. |
Here are methodologies from key studies for inducing PR proteins with ASM.
1. Localized Leaf Treatment to Study Systemic Resistance
This protocol is used to demonstrate the induction of true SAR, where treatment and pathogen challenge occur in separate parts of the plant [1].
2. Whole-Plant Treatment for Pathogen Protection Studies
This method is common in applied research to evaluate overall disease control efficacy [2].
The diagram below illustrates the core signaling pathway activated by ASM, synthesizing findings from recent research.
ASM triggers systemic resistance via SA/NHP signaling [1] [2] [3].
The table below summarizes major experimental findings on ASM's effects across different plant species and stress conditions.
| Plant Species | Stress/Pathogen | Key ASM-Induced Changes | Experimental Methods Cited |
|---|
| Arabidopsis thaliana | Plantago asiatica mosaic virus (PlAMV) | • Suppressed viral infection in distal leaves • Upregulated PR1, SID2 (ICS1), ALD1 [1] [2] | • Local ASM application • Mutant analysis (sid2, fmo1, npr1) • RT-qPCR for gene expression • Fluorescent spot counting for infection | | Creeping Bentgrass | Heat & Drought | • Higher turf quality, water content, chlorophyll • Altered amino acids, organic acids, sugars • Upregulated ATP synthase, HSP-20, dehydrins [4] | • Foliar ASM application • Physiological assessments (TQ, RWC, CHL) • GC-MS metabolite profiling • Western blotting for proteins | | Japanese Radish | Pseudomonas cannabina pv. alisalensis (Pcal) | • Reduced bacterial populations & symptoms • Induced stomatal closure via ROS from peroxidases • Systemic activation on upper/lower leaves [5] | • ASM dip-treatment • Bacterial population counts (CFU) • Stomatal aperture assays • ROS inhibition assays (SHAM, DPI) |
For researchers looking to replicate or build upon these findings, here are the core methodologies from the cited studies.
This protocol, used to demonstrate systemic immunity in Arabidopsis, is highly effective for distinguishing local from systemic effects [1] [2].
This method is used to quantify ASM's effect on preventing bacterial entry through stomata [5].
This approach reveals how ASM reprograms primary metabolism to enhance stress tolerance [4].
The table below consolidates specific molecules altered by ASM treatment, providing measurable biomarkers for its activity.
| Category | Specific Molecules Altered by ASM | Reported Function / Implication |
|---|---|---|
| Proteins | ATP synthase, Rubisco [4] | Enhanced energy metabolism and photosynthesis |
| HSP-20, other Heat Shock Proteins [4] | Improved protein stability and heat tolerance | |
| Dehydrins [4] | Enhanced cellular protection during drought | |
| PR-3 (Chitinase), other PR proteins [6] [4] [5] | Direct antimicrobial activity and cell wall reinforcement | |
| Primary Metabolites | Amino Acids: Aspartic acid, Glycine [4] | Osmotic adjustment; potential precursors for secondary metabolites |
| Organic Acids: Citric acid, Malic acid [4] | Key intermediates in the TCA cycle; energy metabolism and signaling | |
| Sugars: Glucose, Fructose [4] | Osmotic adjustment and energy supply |
For your work in drug development, understanding the following aspects of ASM can be highly valuable:
This compound (ASM) is a functional systemic acquired resistance (SAR) inducer that activates the plant's innate defense mechanisms against a broad spectrum of fungal, bacterial, and viral pathogens. Unlike conventional fungicides that directly target pathogens, ASM primes the plant's immune system through the salicylic acid (SA) signaling pathway, leading to the expression of pathogenesis-related (PR) proteins and enhanced defensive capacity against future pathogen attacks. ASM is the ISO common name for S-methyl benzo[1,2,3]thiadiazole-7-carbothioate, a benzothiadiazole derivative that acts as a functional analog of salicylic acid. Since its commercial introduction in 1996 by Syngenta (under brand names including Bion and Actigard), ASM has been extensively studied across numerous crop-pathogen systems and represents a valuable tool for integrated disease management strategies with a unique mode of action that minimizes direct selection pressure on pathogen populations [1] [2].
The economic success of ASM has been limited despite its broad-spectrum activity, primarily due to its strictly protective nature and moderate efficacy compared to conventional fungicides with curative properties. Farmers accustomed to the excellent curative performance of standard fungicides have found its activity disappointing in some applications. However, ASM remains an important tool in resistance management programs and organic production systems where conventional pesticides are restricted [2].
ASM functions as a propesticide that undergoes rapid hydrolysis in plant tissues to form the active metabolite acibenzolar acid (also referred to as CGA-210007), catalyzed by plant methyl salicylate esterases. This active compound mimics the role of endogenous salicylic acid in plant defense signaling, leading to the activation of systemic acquired resistance (SAR) without direct antimicrobial activity against pathogens. The SAR response is characterized by the coordinated expression of pathogenesis-related (PR) proteins in intercellular spaces, including chitinases, β-1,3-glucanases, and other defense-related proteins that create a hostile environment for pathogen establishment and growth [1] [2].
Recent research has elucidated the concerted function of salicylic acid (SA) and N-hydroxypipecolic acid (NHP) in the establishment of SAR against bacterial pathogens and viruses. ASM application significantly increases the expression of SAR-related genes including PR1 (a marker for SAR activation), SID2 (isochorismate synthase 1 involved in SA biosynthesis), and ALD1 (agmatine coumaroyl transferase involved in pipecolic acid biosynthesis) in distal leaves. Studies with Arabidopsis mutants have demonstrated that both the SA biosynthetic pathway (ICS1) and NHP synthesis (FMO1) are essential for complete ASM-induced SAR against viruses, with the SA receptor NPR1 serving as a central regulator in this signaling network [3].
The following diagram illustrates the key molecular components and signaling pathways involved in ASM-induced systemic acquired resistance:
Figure 1: ASM-Induced Systemic Acquired Resistance Signaling Pathway
The molecular signaling cascade begins with the hydrolysis of ASM to its active acid form, which then activates both salicylic acid and N-hydroxypipecolic acid biosynthesis pathways. These signaling molecules converge on NPR1, which regulates the expression of SAR genes leading to the production of pathogenesis-related proteins and enhanced disease resistance [3] [1].
Table 1: ASM Foliar Application Parameters for Different Crops and Pathosystems
| Crop | Target Pathogen/Disease | Optimal Concentration | Application Timing | Application Frequency | Key Efficacy Findings |
|---|---|---|---|---|---|
| Rock Melons & Hami Melons | Fusarium spp., Alternaria spp., Rhizopus spp. | 50 mg/L (a.i.) | Pre-flowering foliar spray | Single application | Substantially decreased disease in stored melons when combined with guazatine fruit dip [4] |
| Tomato | Ralstonia solanacearum (bacterial wilt) | 178.6 μM (approx. 37.5 mg/L) | - | - | Grafting combined with drip application reduced disease; foliar application negatively affected yield [5] [6] |
| Tomato | Tomato yellow leaf curl virus (TYLCV) | - | - | - | Best defense when combined with cyantraniliprole insecticide [2] |
| Arabidopsis | Plantago asiatica mosaic virus (PlAMV) | 1 mM (approx. 210 mg/L) | 1 day before inoculation | Single application to lower leaves | Suppressed virus infection in distal untreated leaves at 1 dpt but not at 3 dpt [3] |
| Pear | Blue mold (Penicillium expansum) | - | Field application during fruit growth | - | Lower disease incidence and severity in storage; enhanced defense enzyme activities [2] |
| Kiwi | - | - | - | - | MRL established at 0.4 mg/kg following residue studies [7] |
Stock solution preparation: Begin by preparing a concentrated stock solution of 1000 mg/L ASM in analytical grade acetone or methanol. For field applications, commercial formulations such as Actigard 50WG or Bion 500 FS are recommended. Calculate the required amount of formulation based on the target concentration (typically 50-210 mg/L depending on crop and pathogen) and the total spray volume needed (typically 500-1000 L/ha for complete coverage) [4] [3] [1].
Working solution preparation: Dilute the stock solution or commercial formulation in deionized water containing 0.01% (v/v) non-ionic surfactant (e.g., Tween 20) to enhance leaf adhesion and penetration. For the most accurate results, prepare fresh working solutions immediately before application to prevent hydrolysis and degradation [4].
Pre-treatment assessment: Before ASM application, carefully monitor plant developmental stage and health status. The optimal application timing is typically at the pre-flowering stage or at least 24-48 hours before expected pathogen challenge to allow for complete SAR activation. For maximum efficacy against postharvest diseases, apply during active fruit development to ensure proper translocation and priming of defense mechanisms [4] [2].
Application technique: Apply the ASM solution as a fine mist spray using calibrated equipment, ensuring thorough coverage of both adaxial and abaxial leaf surfaces until runoff. For systemic protection studies, treat only selected lower leaves (e.g., 6th-8th leaves in Arabidopsis) while protecting upper leaves from direct contact to evaluate distal effects. Maintain control plants treated with water plus surfactant only [3].
Gene expression analysis: For molecular confirmation of SAR induction, collect leaf tissue samples from treated and distal untreated leaves at 24-hour intervals post-application. Monitor expression of SAR marker genes (PR1, SID2, ALD1) using RT-qPCR with appropriate reference genes. Significant upregulation should be observed within 24 hours in both treated and distal leaves, peaking at 24-48 hours and declining by 72 hours post-application [3].
Disease assessment: Challenge treated and control plants with the target pathogen at 1, 2, and 3 days post-ASM treatment (dpt) to evaluate the duration of protection. For fungal and bacterial pathogens, assess disease incidence (percentage of infected plants/leaves) and severity (lesion size or percentage of affected tissue). For viral pathogens, quantify infection sites (fluorescent foci for GFP-tagged viruses) or viral RNA accumulation via RT-qPCR [4] [3].
ASM has demonstrated variable efficacy across different crop-pathogen systems, with particularly promising results against fungal diseases in cucurbit and fruit crops. Research on rock melons and Hami melons showed that a pre-flowering foliar spray of ASM at 50 mg/L combined with a postharvest guazatine fruit dip substantially decreased disease incidence caused by Fusarium spp., Alternaria spp., and Rhizopus spp. during storage. Importantly, ASM treatment alone was significantly effective in reducing disease severity in many situations, though the combination approach provided more consistent control [4]. Similar benefits were observed in pome fruits, where field applications of ASM on pear trees during fruit development resulted in lower blue mold incidence and disease severity in storage, accompanied by higher activities of defense enzymes including phenylalanine ammonia-lyase, chitinase, and β-1,3-glucanase [2].
The antiviral activity of ASM has been confirmed in rigorous studies with Arabidopsis and Plantago asiatica mosaic virus, where local application to lower leaves provided significant protection against viral infection in distal untreated leaves. This protection was transient, being effective at 1 day post-treatment but not at 3 days, indicating the time-limited nature of the induced resistance. The antiviral mechanism was shown to depend on both salicylic acid and N-hydroxypipecolic acid pathways, as demonstrated by the lack of protection in sid2-2 (ICS1-deficient) and fmo1 (NHP-deficient) mutants [3].
Despite its broad-spectrum activity, ASM applications have demonstrated significant limitations in certain cropping systems. Most notably, field experiments with grafted tomatoes in Florida showed that foliar applications of ASM negatively affected total marketable yield compared to drip applications or nontreated grafted controls, despite similar levels of bacterial wilt control. This yield reduction highlights the potential metabolic costs associated with induced resistance responses and underscores the importance of application method selection [5] [6].
The transient nature of ASM-induced protection represents another significant limitation for practical disease management. Research has consistently shown that the protective window is relatively brief, typically lasting 1-3 days depending on application method and crop system. The decrease in efficacy over time necessitates careful timing relative to pathogen exposure and may require repeated applications during extended disease pressure periods, though this must be balanced against potential yield impacts and economic considerations [3].
The regulatory status of ASM has recently undergone significant changes, particularly in the European Union. In June 2024, the European Commission withdrew approval of ASM due to concerns about endocrine-disrupting properties and the applicant's classification of the substance as toxic for reproduction. This decision obliges EU Member States to withdraw authorizations for products containing ASM by January 2025, with existing stock use permitted until July 2025. Maximum residue levels (MRLs) are expected to be reduced to the limit of determination (LOD) in 2026, effectively prohibiting its use on crops for export to the EU market [8].
For research purposes, it's important to note that established MRLs vary by crop and region. For instance, the MRL for kiwi fruits was established at 0.4 mg/kg based on residue trials, while for many other commodities the default LOQ of 0.01 mg/kg applies. The residue definition for enforcement includes the sum of ASM and acibenzolar acid (free and conjugated), expressed as ASM [7].
ASM presents distinct advantages for resistance management compared to conventional fungicides due to its lack of direct antimicrobial activity. The Fungicide Resistance Action Committee (FRAC) has classified ASM in its own group (P01 fungicide), indicating a unique mode of action with low resistance risk. However, the potential for adaptation in pathogen populations to overcome or avoid induced resistance responses cannot be entirely excluded, supporting the use of ASM within integrated disease management programs rather than as a stand-alone solution [1].
This compound represents a valuable plant immunity primer with demonstrated efficacy against diverse fungal, bacterial, and viral pathogens across multiple crop species. The optimal application protocol involves foliar spray at concentrations ranging from 50-210 mg/L applied 24-48 hours before expected pathogen challenge, with thorough coverage of leaf surfaces. Researchers should note the transient nature of protection (typically 1-3 days), potential yield impacts in some systems, and recent regulatory changes that may affect its use in international research collaborations.
Future research directions should focus on optimizing application timing through disease forecasting models, developing combination strategies with biological control agents and reduced-risk fungicides, and identifying crop-specific formulations that maximize efficacy while minimizing metabolic costs and residue concerns. The elucidation of NHP's role in ASM-induced SAR opens new opportunities for enhancing or complementing ASM activity through targeted pathway manipulation.
Target Audience: Researchers, Scientists, and Drug Development Professionals
Date Compiled: November 15, 2025
This compound (ASM), also known as benzothiadiazole S-methyl ester (BTH), is a synthetic functional analog of salicylic acid (SA) that activates systemic acquired resistance (SAR) in plants [1] [2]. ASM does not possess direct antimicrobial activity but induces the plant's innate immune system, providing broad-spectrum protection against various pathogens, including fungi, bacteria, and viruses [1] [2]. Commercial formulations of ASM (e.g., ACTIGARD, Bion) are typically available as 50% water-dispersible granules (WG) [3].
ASM mimics salicylic acid by binding to the NPR1 (Nonexpressor of Pathogenesis-Related genes1) receptor, which is a key regulator of SAR [1]. The activation of SAR by ASM involves a coordinated signaling network that includes both salicylic acid and N-hydroxypipecolic acid (NHP) [1]. The establishment of SAR involves dynamic crosstalk between SA and NHP, both of which are essential for robust systemic defense [1].
The following diagram illustrates the signaling pathway activated by ASM:
The table below summarizes quantitative data on the efficacy of ASM root drench application against various pathogens:
Table 1. Efficacy of ASM Root Drench Application Against Plant Pathogens
| Plant Species | Pathogen | Disease | Application Details | Efficacy | Key Findings | Reference |
|---|---|---|---|---|---|---|
| Apple & Pear | Erwinia amylovora | Fire Blight | 4-30 mg a.i./tree; 3 weeks before inoculation | 36% suppression of canker expansion | Root drench was most effective when applied 3 weeks before inoculation. | [4] |
| Apple Rootstock | Erwinia amylovora | Fire Blight | ASM pretreatment; root drench | 87% reduction in canker size | Two pretreatments via root drench provided strong protection. | [4] |
| Cabbage | Pseudomonas cannabina pv. alisalensis | Bacterial Blight | Soil drench | Suppressed disease symptoms & bacterial population | Induced SAR and stomatal-based defense in untreated leaves. | [3] |
| Arabidopsis | Plantago asiatica mosaic virus (PlAMV) | Viral Infection | Local leaf application (not root drench) | Suppressed viral infection in distal leaves | Mechanism involves SA, NHP, and NPR1. Highlights systemic action. | [1] |
Researchers can use the following protocols to validate the efficacy of ASM root drench applications in their systems.
Objective: To evaluate the efficacy of ASM root drench in suppressing pathogen growth and disease symptoms.
Objective: To confirm the induction of SAR pathways at the molecular level.
The workflow for these validation experiments is summarized below:
ASM root drench is a validated and effective method for inducing systemic acquired resistance in plants against a range of pathogens. Its efficacy is highly dependent on correct application timing and concentration. The protocols and data presented herein provide a foundation for researchers to design experiments for further validation or development of ASM-based disease management strategies.
This protocol synthesizes the methodology used in successful greenhouse trials to guide your field research [1].
Step 1: Preparation of ASM Trunk Paint
Step 2: Application to Trees
Step 3: Inoculation and Assessment
The effectiveness of the ASM trunk paint is supported by measurable changes at the molecular and disease levels.
| Experimental Aspect | Findings from Research |
|---|---|
| Application Method Comparison | Trunk paint, root drench, and foliar spray all suppressed fire blight canker expansion by 22-25% in pear and apple trees [1]. |
| Optimal Timing by Method | Trunk paint was most effective when applied at the time of inoculation, achieving 43% suppression [1]. |
| Efficacy with Pretreatment | Two pretreatments with ASM via trunk paint reduced canker sizes by 82% in apple rootstocks [1]. |
| Gene Expression (Molecular Evidence) | ASM trunk paint significantly elevated the expression of pathogenesis-related (PR) genes PR-1 and PR-2 in apple leaves for over 9 weeks, confirming systemic defense activation [1]. |
ASM is a functional analogue of salicylic acid and does not have direct antimicrobial activity. Instead, it acts as a plant activator by inducing the Systemic Acquired Resistance (SAR) pathway [3] [2]. This process "primes" the plant's own defense mechanisms, making it more resistant to subsequent pathogen attacks.
The diagram below illustrates the signaling pathway and experimental workflow triggered by ASM trunk paint application:
Overview of ASM and its Mechanism Acibenzolar-S-methyl is a synthetic functional analog of salicylic acid that induces SAR in plants [1] [2]. It does not possess direct antimicrobial activity but "primes" the plant's immune system for a faster and stronger defense response upon pathogen challenge [2] [3]. In Japanese radish and other crucifers, ASM has been shown to effectively control bacterial blight caused by Pseudomonas cannabina pv. alisalensis (Pcal) [1].
Key induced defenses include:
ASM Efficacy Against Bacterial Blight in Japanese Radish The following data is derived from a study on Japanese radish cv. Natsutsukasa infected with Pcal [1].
| Assessment Metric | Result from ASM Treatment | Experimental Details |
|---|---|---|
| Disease Suppression | Effectively suppressed disease symptom development | Spray inoculation with Pcal (5x10⁷ CFU/mL) |
| Bacterial Population | Significant reduction in bacterial populations in leaves | Measured 1-week post-inoculation (wpi) |
| Systemic Protection | Activated SAR in ASM-untreated upper and lower leaves | Soil drench or local leaf dip application |
| Stomatal Defense | Induced stomatal closure by inducing ROS production | Assayed 4 h, 1 day, and 1 week before inoculation |
Detailed Application Protocol This protocol is adapted for controlled environments and can serve as a template for research experiments [1].
| Component | Specification |
|---|---|
| Plant Material | Japanese radish (Raphanus sativus var. longipinnatus) cv. Natsutsukasa. Grow seedlings in pots at 24°C with a 16h light/8h dark photoperiod. |
| ASM Formulation | ACTIGARD 50 WG (50% water-dispersible granules, Syngenta). |
| Working Concentration | 100 parts per million (ppm). |
| Application Method | Dip-treatment: Fully submerge the fourth true leaf (or specified leaf) into the ASM solution when the fifth true leaf is unfolded (approx. 3 weeks after sowing). Soil drench is also effective. |
| Application Timing | Apply 4 hours, 1 day, or 1 week prior to pathogen inoculation. |
| Pathogen Inoculation | Spray-inoculation with a bacterial suspension of Pseudomonas cannabina pv. alisalensis (Pcal) at 5x10⁷ CFU/mL, supplemented with 0.025% Silwet L-77 surfactant. |
| Post-Inoculation | Incubate plants at ~100% Relative Humidity (RH) for the first 24 hours, then reduce to ~70% RH. |
| Assessment | Evaluate lesion area and quantify internal bacterial population (CFU/g leaf tissue) at 7 days post-inoculation. |
1. Gene Expression Analysis via qRT-PCR This protocol measures the upregulation of defense-related genes [1].
2. Stomatal Closure Assay This protocol confirms the activation of stomatal-based defense [1].
3. Assessing Systemic Resistance in Distal Leaves This protocol verifies that resistance is systemic [1] [4].
The diagram below illustrates the signaling pathway activated by ASM, leading to systemic acquired resistance.
Diagram Title: ASM-Induced SAR Signaling Pathway
This diagram outlines the core pathway where ASM is perceived, leading to a signaling cascade involving SA and N-hydroxypipecolic acid (NHP), which culminates in systemic defense activation [1] [4].
Wildfire blight caused by Pseudomonas syringae pv. tabaci tox+ is a devastating bacterial disease affecting paprika (Capsicum annuum L.) and other Solanaceous crops, resulting in significant economic losses through leaf spot and systemic damage. Traditional control methods relying heavily on copper-based bactericides face limitations due to copper residue accumulation and associated environmental and food safety concerns. This compound (ASM), a novel plant activator, represents a breakthrough in plant disease management through induction of the plant's own defense mechanisms rather than direct pathogen toxicity.
ASM, a benzothiadiazole compound, functions as a functional analog of salicylic acid, triggering Systemic Acquired Resistance (SAR) in treated plants. This activated resistance pathway leads to coordinated defense gene expression and production of pathogenesis-related (PR) proteins throughout the plant, creating a broad-spectrum resistance against fungal, bacterial, and viral pathogens. Unlike conventional pesticides, ASM's unique mode of action means pathogens are less likely to develop resistance, making it particularly valuable for sustainable disease management programs. The compound is marketed under various trade names including Actigard 50 WG, Bion, and Boost, and has shown significant efficacy against wildfire blight in paprika production systems.
This compound employs a sophisticated induction mechanism that activates the plant's innate immune system. As a propesticide, ASM undergoes enzymatic conversion within plant tissues to its active form, benzo(1,2,3)thiadiazole-7-carboxylic acid, through the action of methyl salicylate esterase. This active compound mimics salicylic acid function, binding to receptors and initiating a signal transduction cascade that culminates in Systemic Acquired Resistance.
The SAR pathway activated by ASM involves coordinated expression of numerous defense-related genes, particularly those encoding pathogenesis-related proteins including PR-1, PR-2 (β-1,3-glucanase), and PR-8 (chitinase). Research on apple trees has demonstrated that ASM treatment elevated PR-1 and PR-8 RNA levels by 10-fold and PR-2 RNA by 100-fold compared to untreated controls, indicating massive upregulation of defense machinery. This transcriptional reprogramming enhances the plant's ability to limit pathogen establishment and restrict disease progression even after successful infection occurs. The induced resistance state typically manifests within 2-7 days after application and provides protection throughout the plant, including untreated tissues.
The following diagram illustrates the key signaling pathway activated by ASM treatment:
Research conducted under greenhouse conditions in Zimbabwe demonstrated that ASM provides significant protection against wildfire blight in paprika seedlings. The study evaluated multiple application regimens and found that ASM effectively restricted disease progression within leaf tissues, resulting in significantly lower Area Under Disease Progress Curve values for disease incidence compared to standard copper oxychloride treatments. Importantly, both concentration levels tested (0.05 g a.i. m⁻² and 0.1 g a.i. m⁻²) provided statistically equivalent control, suggesting that lower application rates can be effectively deployed for economic disease management.
Recent comparative studies on tobacco wildfire disease have revealed that ASM operates through distinct ecological mechanisms compared to conventional antibiotics like kasugamycin. While both approaches reduce disease incidence, ASM treatment modifies the endophytic microbial community structure, specifically increasing populations of beneficial genera like Sphingomonas, which may contribute to long-term disease suppression through ecological niche competition. This shift in microbial dynamics represents an additional mode of action beyond SAR induction and contributes to sustainable disease management.
Table 1: Efficacy of ASM against Wildfire Blight in Paprika Under Greenhouse Conditions
| Treatment | Concentration (g a.i. m⁻²) | Application Frequency | Disease Incidence Reduction | AUDPC Value | Reference |
|---|---|---|---|---|---|
| ASM | 0.05 | 3 applications at 10-day intervals | Significant | Lower than copper oxychloride | [1] |
| ASM | 0.05 | 4 applications at 10-day intervals | Significant | Lower than copper oxychloride | [1] |
| ASM | 0.10 | 3 applications at 10-day intervals | Significant | Lower than copper oxychloride | [1] |
| ASM | 0.10 | 4 applications at 10-day intervals | Significant | Lower than copper oxychloride | [1] |
| Copper oxychloride | 1.56 | Weekly applications | Moderate | Higher than ASM treatments | [1] |
Research on other crop-pathogen systems provides additional insights into ASM performance characteristics. In apple fire blight management, ASM applied at 75 mg a.i./L at pink bud stage and weekly intervals thereafter resulted in significantly less disease than untreated trees from both natural infection and artificial inoculation. The study further demonstrated a dose-dependent response, with disease severity decreasing with increasing ASM rates up to 300 mg a.i./L. Integration with streptomycin provided enhanced activity over ASM alone, suggesting combination approaches may offer superior disease control in high-pressure situations.
Notably, recent investigations have explored reduced-rate combinations of ASM with plant growth regulators like prohexadione calcium. These combinations demonstrated synergistic effects on SAR gene expression while allowing 2-12× rate reductions of individual components. This approach maintains effective disease control while minimizing potential impacts on plant growth and development, representing an advanced integrated pest management strategy.
Table 2: ASM Efficacy Across Different Crop-Pathogen Systems
| Crop | Pathogen | Disease | Optimal ASM Rate | Application Timing | Efficacy | Reference |
|---|---|---|---|---|---|---|
| Paprika | Pseudomonas syringae pv. tabaci | Wildfire blight | 0.05-0.10 g a.i. m⁻² | 6-7 WAS, then 10-day intervals | Significant reduction in incidence and severity | [1] |
| Apple | Erwinia amylovora | Fire blight | 75-150 mg a.i./L | Pink bud, then weekly | Significantly less disease than untreated | [2] |
| Apple | Erwinia amylovora | Fire blight (shoot blight) | Reduced rates with ProCa | Pre-symptomatic | Significant decrease without growth impacts | [3] |
| Tobacco | Pseudomonas syringae pv. tabaci | Wildfire | Standard field rates | Pre-infection | Alters endophytic communities | [4] |
| Pear | Penicillium expansum | Blue mold | Field applications | Pre-harvest | Reduced incidence in storage | [5] |
Effective wildfire blight management with ASM requires careful timing and appropriate concentration selection. Research indicates that application should begin preventatively before disease symptoms are observed, as ASM requires time to activate the plant's defense mechanisms. For paprika seedlings, initial application at 6-7 weeks after sowing (WAS), followed by subsequent treatments at 7-10 day intervals, provides optimal protection. Studies have demonstrated that lower concentrations (0.05 g a.i. m⁻²) applied with proper timing provide statistically equivalent control to higher rates (0.1 g a.i. m⁻²), enabling cost-effective disease management.
The application interval critically influences efficacy, with research showing more consistent disease suppression with weekly applications compared to biweekly schedules. This frequency corresponds with the duration of induced resistance following ASM treatment, which typically persists for 7-14 days depending on environmental conditions and plant growth rate. Under high disease pressure or favorable conditions for pathogen development (moderate temperatures 20-28°C with high humidity or leaf wetness), the shorter interval within this range is recommended.
Preparation: Use Actigard 50 WG (50% water-dispersible granules) at recommended field rates of 0.05-0.10 g a.i. m⁻² for paprika seedlings. For commercial applications, this translates to approximately 30-60 g/ha depending on plant density and spray volume.
Application method: Apply as a foliar spray using equipment capable of delivering fine to medium droplets for thorough coverage. Include approved adjuvants if needed to improve retention and spread on waxy paprika foliage. Applications should target complete coverage of both upper and lower leaf surfaces.
Optimal conditions: Apply during conditions favoring plant uptake, typically during moderate temperatures (18-24°C) with relative humidity above 60%. Avoid application under extreme temperatures (>30°C) or when plants are under moisture stress.
Pre-harvest intervals: Adhere to label recommendations for pre-harvest intervals, typically 7-14 days before harvest, and observe maximum seasonal application limits.
For research settings evaluating ASM efficacy against wildfire blight, standardized protocols ensure reproducible results:
Pathogen Preparation and Inoculation:
Disease Assessment and Data Collection:
For researchers investigating mechanisms of ASM-induced resistance:
Gene Expression Analysis:
Defense Enzyme Assays:
Successful wildfire blight management incorporates ASM within a comprehensive integrated approach that combines cultural, biological, and chemical strategies. ASM demonstrates excellent compatibility with numerous biological control agents, with research showing that Bacillus-based products can provide complementary disease suppression through microbial antagonism while ASM enhances host resistance. This combination approach addresses disease through multiple mechanisms, potentially providing more robust and consistent control under varying environmental conditions.
Cultural practices essential for optimizing ASM performance include:
Despite ASM's unique mode of action reducing selection pressure for resistant pathogen strains, judicious use remains essential for long-term sustainability. The Fungicide Resistance Action Committee (FRAC) classifies ASM in group P01 and recommends these resistance management guidelines:
Growers should note that ASM may cause transient phytotoxicity under certain conditions, particularly when applied at high rates or to stressed plants. Additionally, the plant defense activation process may temporarily divert metabolic resources, potentially causing slight growth effects. These considerations emphasize the importance of following label instructions and implementing comprehensive monitoring programs.
This compound represents a paradigm shift in plant disease management, moving from direct pathogen toxicity to host resistance induction. For paprika production systems threatened by wildfire blight, ASM provides an effective tool that addresses increasing regulatory and consumer pressure to reduce conventional pesticide loads. The documented efficacy against Pseudomonas syringae pv. tabaci tox+, coupled with favorable environmental and resistance management profiles, positions ASM as a cornerstone of sustainable paprika production.
Future research directions should focus on optimizing application timing through disease forecasting models, elucidating genetic factors influencing paprika responsiveness to SAR induction, and developing refined combination strategies with biological and conventional products. Additionally, investigation of ASM's impact on paprika yield and quality parameters under commercial production conditions would strengthen adoption arguments. As integrated pest management evolves to meet future agricultural challenges, plant activators like ASM will play increasingly important roles in sustainable crop protection systems.
ASM is a plant resistance inducer that functions by activating the Systemic Acquired Resistance (SAR) pathway in plants, a broad-spectrum defense mechanism [1] [2]. It is a functional analog of salicylic acid (SA) [2].
The diagram below outlines the key signaling pathway activated by ASM, leading to an anti-pathogen state in the plant.
This pathway is dependent on key genes. Mutants defective in SID2 (involved in SA synthesis), FMO1 (involved in NHP synthesis), or the SA receptor NPR1 do not establish effective SAR, confirming the importance of this integrated pathway [1].
Research indicates that ASM can suppress fire blight canker development when applied after pathogen inoculation. The table below summarizes quantitative data from studies on post-infection application.
| Application Method | Optimum Timing (Relative to Inoculation) | Suppression of Canker Expansion | Key Experimental Models |
|---|---|---|---|
| Trunk Paint | At inoculation | 43% [3] | Greenhouse-grown potted 'Bosc' pear, apple rootstocks 'M.9', 'M.26' [3] |
| Foliar Spray | At inoculation | 34% [3] | Greenhouse-grown potted 'Bosc' pear, apple rootstocks 'M.9', 'M.26' [3] |
| Root Drench | 3 weeks before inoculation | 36% [3] | Greenhouse-grown potted 'Bosc' pear, apple rootstocks 'M.9', 'M.26' [3] |
| Trunk Paint / Root Drench (Dual Pretreatment) | Before inoculation | 82-87% [3] | Potted apple rootstocks 'M.9', 'M.26' (with 'Gala'/'Cameo' scions) [3] |
| Foliar Spray (Field) | Weekly, starting at pink bud stage | Significantly less disease than untreated trees [4] | Field-grown 'Jonathan' and 'Fuji' apple trees [4] |
This protocol is adapted from a study comparing post-infection application methods [3].
This protocol verifies SAR induction by measuring the expression of Pathogenesis-Related (PR) genes [3] [4].
Field research highlights that ASM's performance is enhanced when integrated with other strategies:
I hope these detailed application notes and protocols provide a solid foundation for your research. Should you require further clarification on any specific methodology, please feel free to ask.
This compound (ASM), commercially known as ACTIGARD or BION, represents a significant advancement in plant protection strategies as the first commercially available synthetic plant activator. ASM is a functional analog of salicylic acid that induces Systemic Acquired Resistance (SAR), an inducible defense mechanism in plants that provides broad-spectrum protection against pathogens. Unlike conventional pesticides that directly target pathogens, ASM operates by priming the plant's innate immune system, establishing a heightened defensive state that activates upon pathogen challenge. This mechanism provides protection against diverse pathogens including fungi, bacteria, and viruses without exerting direct antimicrobial effects, thereby reducing selection pressure for resistance development. Soil drench application of ASM has emerged as an effective delivery method that facilitates systemic uptake through root systems, inducing SAR throughout the entire plant and offering practical advantages in agricultural settings.
The activation of Systemic Acquired Resistance by ASM involves a complex signaling network that coordinates defense responses across the entire plant. ASM functions as a synthetic salicylic acid analog that activates the SAR pathway through interaction with the NPR1 (Nonexpressor of Pathogenesis-Related genes1) receptor, which serves as the master regulator of salicylic acid-mediated defense responses. Recent research has revealed that N-hydroxypipecolic acid (NHP) works concertedly with salicylic acid in establishing SAR, creating a robust defense signaling network. The ASM-induced pathway leads to transcriptional reprogramming characterized by upregulated expression of Pathogenesis-Related (PR) genes including PR1, PR2, and PR5, which encode proteins with antimicrobial activity. Additionally, ASM induces stomatal closure as a defense mechanism against bacterial pathogens that use stomata as entry points, with this closure mediated by reactive oxygen species (ROS) production through peroxidase activity [1].
The following diagram illustrates the key molecular events in ASM-induced SAR:
Figure 1: ASM-Induced Systemic Acquired Resistance Signaling Pathway. ASM is taken up by roots and hydrolyzed to its active form (CGA-210007), which activates SA/NHP signaling. This leads to NPR1-dependent PR gene expression and defense activation in systemic tissues.
For soil drench applications, prepare ASM as a 100 parts per million (ppm) solution using commercially available ASM formulations (e.g., ACTIGARD 50WG). Weigh 200 mg of 50% ASM formulation per liter of final solution. Gradually add the powder to sterile distilled water while stirring continuously to ensure complete dispersion. For large-scale applications, prepare a stock solution at higher concentration and dilute to the desired final concentration. The solution should be used within 4 hours of preparation to maintain efficacy, as extended storage may result in compound degradation [1].
Apply the ASM solution as a soil drench at a rate of 50-100 mL per plant, depending on plant size and container volume. For tomatoes in 15-cm diameter pots, apply 100 mL of solution directly to the soil around the base of the plant, ensuring even distribution. Avoid excessive runoff and prevent solution contact with foliage if comparing root-specific uptake. Application should be performed when plants have 3-5 fully expanded true leaves, typically 3-4 weeks after sowing. For optimal SAR induction, challenge with pathogens should occur 2-7 days after ASM application, as protection peaks within this window [1] [2].
The following workflow illustrates a typical experimental design for evaluating ASM-induced SAR:
Figure 2: Experimental Workflow for Assessing ASM-Induced SAR. The protocol involves plant growth to appropriate developmental stage, ASM application, incubation period for SAR establishment, pathogen challenge on distal tissues, and comprehensive disease and molecular assessment.
Table 1: Efficacy of ASM Soil Drench Against Various Pathogens Across Different Crops
| Crop Species | Pathogen | Pathogen Type | Disease Reduction | Bacterial Population Reduction | Application Details | Citation |
|---|---|---|---|---|---|---|
| Japanese radish | Pseudomonas cannabina pv. alisalensis | Bacterium | Significant suppression of symptom development | Marked reduction in bacterial populations | 100 ppm, 3 weeks after sowing | [1] |
| Arabidopsis | Plantago asiatica mosaic virus | Virus | Significant suppression in distal leaves | Reduced viral RNA accumulation | Local application, 1 mM | [3] |
| Cabbage | Pseudomonas cannabina pv. alisalensis | Bacterium | Effective disease control | Reduced bacterial populations | Soil drench application | [1] |
| Tomato | Various fungal and bacterial pathogens | Fungus/Bacterium | Enhanced disease control | Not specified | Combined with PGPR | [2] |
Table 2: ASM-Induced Defense Responses and Molecular Markers Across Plant Species
| Plant Species | SAR Marker Genes Induced | Defense Responses Activated | Timeframe of Induction | Key Signaling Components | Citation |
|---|---|---|---|---|---|
| Arabidopsis | PR1, SID2, ALD1 | Antiviral resistance in distal leaves | Peak at 1-2 days post-treatment | ICS1, FMO1, NPR1 | [3] |
| Japanese radish | PR1, PR2, PR5 | Stomatal closure, ROS production | 4 hours to 1 week post-treatment | Peroxidase-mediated ROS | [1] |
| Cabbage | PR1, PR2, PR5 | Stomatal-based defense | Not specified | SA-analog signaling | [1] |
| Tomato | Not specified | Enhanced root uptake of ASM | Rapid translocation (hours) | PGPR-enhanced uptake | [2] |
Research demonstrates that combining ASM with specific PGPR strains can enhance the efficacy of SAR induction through improved uptake and systemic distribution. Studies in tomato systems revealed that inoculation with Bacillus subtilis GB03 significantly increased root uptake and translocation of ASM to aerial plant parts. The synergistic effect of ASM and PGPR provides more robust disease protection than either component alone, likely due to priming of multiple defense pathways. This combination approach represents a promising integrated pest management strategy that may allow for reduced application rates of chemical inducers while maintaining or improving disease control efficacy [2].
The metabolic fate of ASM following soil drench application involves rapid conversion to the active acid metabolite CGA-210007 (benzo[1,2,3]thiadiazole-7-carboxylic acid), which is primarily responsible for systemic protection. This hydrolysis occurs rapidly in the rhizosphere, with CGA-210007 detected within one hour after application. The metabolite demonstrates greater systemic mobility compared to the parent compound, facilitating long-distance signaling and defense activation in distal tissues. Both ASM and CGA-210007 are rapidly translocated from roots to shoots, with significant concentrations detected in aerial tissues within hours of application, coinciding with the timing of defense gene induction [2].
The protection window for ASM-induced SAR is transient, typically providing effective disease control for approximately 7 days after application. Research across multiple pathosystems indicates that the peak protection occurs within 1-2 days post-application, with efficacy declining thereafter. For instance, in Arabidopsis, local ASM application suppressed viral infection in distal leaves when challenge occurred at 1 day post-treatment, but not at 3 days post-treatment. This temporal pattern underscores the importance of precise application timing relative to expected pathogen exposure in agricultural settings [3].
Soil drench application of this compound represents an effective strategy for inducing systemic acquired resistance across diverse crop species. The protocol outlined herein provides researchers with a standardized approach for evaluating ASM-mediated protection, with demonstrated efficacy against bacterial, fungal, and viral pathogens. The molecular mechanisms involving SA and NHP signaling pathways underlie the broad-spectrum protection observed. While the transient nature of protection requires careful timing consideration, integration with PGPR and other compatible biocontrol agents may enhance and extend the durability of disease control. Further research should focus on optimizing application timing relative to pathogen challenge and exploring synergistic combinations with other sustainable plant protection approaches.
Acibenzolar-S-methyl (ASM) is a pioneering plant resistance activator that functions by inducing systemic acquired resistance (SAR) in plants against a broad spectrum of fungal, bacterial, and viral pathogens. Unlike conventional pesticides that directly target pathogens, ASM enhances the plant's own defense mechanisms, making it a valuable tool in sustainable agriculture. The compound's molecular structure consists of a benzo-thiadiazole ring system with a methyl carbothioate group, which undergoes metabolic transformation in plants to its active acid form, acibenzolar acid (also referred to as benzo[1,2,3]thiadiazole-7-carboxylic acid or BTC). This transformation is critical to its biological activity and analytical detection strategy.
The regulatory landscape for pesticide residues continues to evolve worldwide, with maximum residue limits (MRLs) becoming increasingly stringent. For ASM and its metabolites, the enforcement residue definition established by regulatory bodies including the European Food Safety Authority (EFSA) and Codex Alimentarius Commission is defined as the "sum of this compound and acibenzolar acid (free and conjugated), expressed as this compound" [1] [2]. This definition necessitates analytical methods capable of detecting and quantifying both compounds simultaneously at trace levels across diverse food matrices. The validated limit of quantification (LOQ) for enforcement methods is typically established at 0.01 mg/kg, aligning with the strictest regulatory requirements [1].
The development of robust, high-throughput analytical methods for ASM and its metabolite is therefore essential for compliance monitoring, dietary risk assessment, and MRL establishment across various agricultural commodities. This document provides comprehensive application notes and detailed protocols for the residue analysis of ASM and its acid metabolite using HPLC-MS/MS technology, validated across multiple food matrices including fruits, vegetables, and grains.
The analytical workflow for ASM and its metabolite residue analysis follows a structured approach from sample preparation to instrumental analysis and data processing. The entire process is visualized in the following workflow diagram:
Figure 1: Complete analytical workflow for ASM and metabolite residue analysis, showing sample preparation, instrumental analysis, and data processing phases.
Primary standards: this compound (purity ≥98%) and acibenzolar acid (purity ≥95%) should be obtained from certified reference material suppliers. Stock solutions should be prepared at 1000 μg/mL in acetonitrile and stored at -20°C in amber glass vials to prevent photodegradation.
Internal standards: For optimal quantification accuracy, especially in complex matrices, the use of stable isotope-labeled analogs (e.g., d4-acibenzolar-S-methyl or 13C6-acibenzolar acid) is recommended when available. If these are not commercially accessible, structurally similar compounds with comparable extraction and ionization characteristics may be employed as surrogate standards.
Extraction salts: Anhydrous magnesium sulfate (4 g), sodium chloride (1 g), trisodium citrate dihydrate (1 g), and disodium hydrogen citrate sesquihydrate (0.5 g) for the QuEChERS extraction kit.
Dispersive SPE sorbents: Primary secondary amine (PSA, 50 mg) for removal of fatty acids and sugars, C18 (50 mg) for lipid removal, and magnesium sulfate (150 mg) for residual water elimination.
Solvents: HPLC-grade acetonitrile, methanol, and water. Mass spectrometry-compatible additives including formic acid (0.1%) and ammonium formate (5 mM) for mobile phase modification.
The modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has been extensively validated for simultaneous extraction of ASM and its acid metabolite from diverse matrices [3] [4]. The procedure is as follows:
Homogenization: Representative samples (potato, garlic, cabbage, grape, tomato, etc.) should be thoroughly homogenized using a food processor. For commodities with high water content, cryogenic grinding with liquid nitrogen may be employed to improve homogenization efficiency.
Weighing: Transfer 10.0 ± 0.1 g of homogenized sample into a 50 mL polypropylene centrifuge tube. For internal standard quantification, add appropriate volume of working internal standard solution at this stage.
Hydration and extraction: Add 10 mL of acetonitrile and vortex vigorously for 1 minute. For dry commodities, the addition of 10 mL of water may be necessary to ensure proper hydration and extraction efficiency.
Salt-assisted partitioning: Add the QuEChERS extraction salt packet (containing MgSO4, NaCl, trisodium citrate, and disodium hydrogen citrate). Seal the tube immediately and shake vigorously for 1 minute by hand or mechanical shaker to prevent salt aggregation.
Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes to achieve complete phase separation. The organic (acetonitrile) layer should be clearly separated from the aqueous and solid phases.
Matrix complexity dictates the appropriate cleanup strategy. The following table summarizes the optimized approaches for different commodity groups:
Table 1: Matrix-specific cleanup procedures for different agricultural commodities
| Commodity Group | Recommended Sorbents | Additional Considerations | Typical Recovery Range |
|---|---|---|---|
| High water content (tomato, grape) | 50 mg PSA + 150 mg MgSO4 | Effective for removing sugars and residual water | 85-100% |
| High pigment content (cabbage) | 50 mg PSA + 50 mg C18 + 150 mg MgSO4 | C18 helps remove chlorophyll and other lipophilic pigments | 80-95% |
| High starch content (potato) | 50 mg PSA + 50 mg C18 + 25 mg GCB* + 150 mg MgSO4 | *GCB (graphitized carbon black) selectively removes sterols and pigments; use cautiously as it may adsorb planar analytes | 75-90% |
| High sulfur compounds (garlic) | 50 mg PSA + 50 mg C18 + 150 mg MgSO4 | Additional filtration through PTFE membrane recommended | 70-85% |
Dispersive SPE: Transfer 1 mL of the acetonitrile extract to a d-SPE tube containing the appropriate sorbent mixture. Vortex for 30 seconds to ensure complete interaction with matrix interferents.
Final centrifugation: Centrifuge at ≥4000 rpm for 5 minutes. Transfer the purified supernatant to an autosampler vial for analysis. For samples with expected low residue levels, concentration under gentle nitrogen stream at 30°C may be employed to improve sensitivity, followed by reconstitution in initial mobile phase composition.
Optimal separation of ASM and its metabolite is achieved using reversed-phase chromatography with a polar-endcapped C18 column, which provides sufficient retention for both compounds while maintaining peak symmetry. The following parameters have been validated across multiple laboratories:
Table 2: Optimized HPLC conditions for separation of ASM and acibenzolar acid
| Parameter | Specification | Alternative Setting |
|---|---|---|
| Column | Accucore aQ (100 × 2.1 mm, 2.6 μm) | Equivalent polar-embedded C18 column |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate | 0.1% formic acid in water |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | Methanol with 0.1% formic acid |
| Gradient Program | 0 min: 10% B; 1 min: 10% B; 5 min: 90% B; 6 min: 90% B; 6.1 min: 10% B; 9 min: 10% B | Shallow gradients improve separation in complex matrices |
| Flow Rate | 0.3 mL/min | 0.2-0.4 mL/min depending on column dimensions |
| Injection Volume | 5 μL | 2-10 μL based on sensitivity requirements |
| Column Temperature | 35°C | 30-40°C |
Triple quadrupole mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the requisite sensitivity and selectivity for trace-level quantification. The following transitions have been established for each compound:
Table 3: Optimized MS/MS parameters for ASM and acibenzolar acid detection
| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (V) | Polarity | Dwell Time (ms) |
|---|---|---|---|---|---|
| This compound | 211.0 | 135.0* / 107.0 / 91.0 | 15 / 25 / 35 | Positive | 100 |
| Acibenzolar acid | 197.0 | 135.0* / 107.0 | 18 / 28 | Positive | 100 |
| Internal Standard | Compound-dependent | 2 characteristic fragments | Optimized | Positive | 100 |
\Quantifier ion used for primary quantification*
Additional MS parameters should be optimized for specific instrument platforms but typically include: ESI source temperature: 150°C, desolvation temperature: 350°C, desolvation gas flow: 650 L/h, cone gas flow: 50 L/h, collision gas flow: 0.15 mL/min, capillary voltage: 3.0 kV (positive mode).
The developed method has been comprehensively validated according to SANTE/2020 guidelines [5] across multiple matrices including potato, garlic, cabbage, grape, and tomato. The validation parameters demonstrate method reliability for regulatory compliance:
Table 4: Comprehensive method validation performance characteristics
| Validation Parameter | Acceptance Criteria | ASM Performance | Acibenzolar Acid Performance |
|---|---|---|---|
| Linearity Range | 0.001-1.0 mg/L | R² ≥ 0.998 | R² ≥ 0.997 |
| Limit of Detection (LOD) | - | 0.003 mg/kg | 0.003 mg/kg |
| Limit of Quantification (LOQ) | 0.01 mg/kg | 0.01 mg/kg | 0.01 mg/kg |
| Accuracy (Recovery %) | 70-120% | 70-108% | 75-105% |
| Precision (RSD %) | ≤20% | ≤17.7% | ≤15.2% |
| Matrix Effects (SSE %) | - | 65-135% | 70-140% |
| Process Efficiency | - | 60-110% | 65-115% |
The specificity of the method was confirmed by analyzing blank samples from each commodity type, with no significant interferents observed at the retention times of the target analytes. Carry-over was evaluated by injecting blank solvent samples after high-concentration standards, with no peaks exceeding 20% of the LOQ observed.
The establishment of science-based MRLs is essential for international trade and consumer safety. Recent regulatory assessments have resulted in updated MRLs for various commodities:
Table 5: Current MRL regulations for this compound across jurisdictions
| Commodity | EU MRL (mg/kg) | Codex MRL (mg/kg) | U.S. EPA Tolerance (mg/kg) | Notes |
|---|---|---|---|---|
| Grapes | 0.01* | Under review | Not specified | *MRL modification requested [6] |
| Tomato | 0.01* | Aligned with CAC | Not specified | CAC MRLs deemed adoptable in China [3] |
| Cucurbits (edible peel) | 0.40 | Not specified | Not specified | Indoor use only [1] |
| Cucurbits (inedible peel) | 0.15 | Not specified | Not specified | Indoor use only [1] |
| Aubergines | 0.15 | Not specified | Not specified | Indoor use only [1] |
| Hazelnuts | 0.20 | Not specified | Not specified | [2] |
| Berry, low growing | Not specified | Not specified | 0.15 | [7] |
Comprehensive dietary exposure assessments conducted by regulatory bodies worldwide have consistently demonstrated that ASM residues in food commodities pose negligible risk to consumer health. The risk quotient (RQ) methodology applied to Chinese dietary patterns indicated RQ values "far less than 1," confirming that "the potential health risk induced by ASM ingestion for Chinese population is not significant" [3] [4].
Similarly, EFSA assessments concluded that both short-term and long-term intakes of residues resulting from the authorized uses "are unlikely to present a risk to consumer health" [1] [6] [2]. The toxicological reference values established include an Acceptable Daily Intake (ADI) of 0.03 mg/kg body weight per day and an Acute Reference Dose (ARfD) of 0.03 mg/kg body weight [1] [2]. The highest estimated long-term dietary intake accounted for a maximum of 3% of the ADI, well below the level of concern.
Matrix Effects: Ion suppression or enhancement is frequently observed in complex matrices like garlic and cabbage. To mitigate these effects, employ matrix-matched calibration or internal standard correction. The use of stable isotope-labeled internal standards provides the most effective compensation.
Metabolite Conversion: During sample storage and preparation, ASM may undergo partial conversion to the acid metabolite. To monitor this process, include stability assessments during method validation and implement prompt analysis after extraction.
Chromatographic Tailing: Poor peak shape for the acid metabolite can be addressed by increasing formic acid concentration to 0.2% or using alternative acidic modifiers such as trifluoroacetic acid (0.01-0.05%).
System Suitability Test: Prior to sample analysis, inject a standard at 0.05 mg/kg (5× LOQ) to verify system performance. Acceptance criteria: Retention time drift < ±0.1 min, peak area RSD < 15%, signal-to-noise ratio > 10:1.
Batch Quality Control: Each analytical batch should include procedural blanks, solvent standards, matrix-matched calibration standards, and spiked quality control samples at low (0.01 mg/kg), medium (0.05 mg/kg), and high (0.5 mg/kg) concentrations.
Proficiency Testing: Participation in inter-laboratory comparison studies and analysis of certified reference materials (when available) is recommended to maintain analytical competency.
The HPLC-MS/MS method detailed in this application note provides a robust, sensitive, and reliable approach for quantifying this compound and its acid metabolite across diverse agricultural commodities. The validated method satisfies all regulatory requirements for enforcement purposes, with an LOQ of 0.01 mg/kg appropriate for monitoring compliance with established MRLs. The modified QuEChERS sample preparation protocol offers practical advantages of simplicity, efficiency, and cost-effectiveness while maintaining performance characteristics appropriate for regulatory monitoring.
The comprehensive validation data and troubleshooting guidance support successful implementation in routine testing laboratories, facilitating the monitoring of ASM residues in accordance with global regulatory standards. The demonstrated lack of significant dietary risk associated with ASM residues confirms the compound's suitability for integrated pest management programs when used according to good agricultural practices.
This compound (ASM) is a synthetic functional analog of salicylic acid that activates Systemic Acquired Resistance (SAR) in plants, providing broad-spectrum protection against fungal, bacterial, and viral pathogens without direct antimicrobial activity. ASM operates by priming the plant's innate immune system, leading to enhanced expression of defense-related genes and proteins when the plant is challenged by pathogens. This plant activator has demonstrated efficacy across numerous crop species, including tomato, apple, radish, and soybean, against diverse pathogens such as Xanthomonas spp., Clavibacter michiganensis, Venturia inaequalis, and various viral pathogens. Unlike conventional pesticides, ASM does not directly exert selection pressure on pathogen populations, thereby reducing the risk of resistance development. The optimization of application concentrations and frequencies is critical to achieving consistent disease control while minimizing potential yield impacts or phytotoxicity, which varies significantly across crop species and pathosystems.
Table 1: Experimentally validated optimal ASM concentrations for disease control in various crops
| Crop | Pathogen/Disease | Optimal ASM Concentration | Application Frequency | Efficacy Notes | Citation |
|---|---|---|---|---|---|
| Tomato | Bacterial spot (Xanthomonas spp.) | 75-200 μM (1.58-4.20 g a.i./ha) | Weekly | Significant disease reduction without yield impact | [1] |
| Tomato | Bacterial canker (Clavibacter michiganensis) | 0.1-0.3 mM | Single application | Induced resistance with increased defense enzymes | [2] |
| Arabidopsis | Plantago asiatica mosaic virus (PlAMV) | 1 mM | Single leaf application | Transient SAR (effective at 1 day post-treatment) | [3] |
| Japanese Radish | Bacterial blight (Pseudomonas cannabina) | 100 ppm | Dip treatment | Activated stomatal defense and SAR in untreated leaves | [4] |
| Apple | Rosy apple aphid (Dysaphis plantaginea) | 0.4 g/L (Bion 50WG) | 3 applications (16, 9, 2 days before infestation) | Induced antibiosis and antixenosis effects | [5] |
Research across multiple crops reveals that ASM efficacy is highly concentration-dependent, with suboptimal concentrations failing to activate sufficient defense responses while excessive concentrations may potentially cause phytotoxicity or yield reduction. In tomato against bacterial spot, weekly applications of ASM at 75-200 μM provided significantly better disease control than biweekly applications, which were largely ineffective [1]. The transient nature of ASM-induced protection was demonstrated in Arabidopsis, where local application suppressed viral infection in distal leaves only when inoculation occurred 1 day after treatment, but not at 3 days post-treatment [3]. This pattern emphasizes the importance of both concentration and application timing in relation to expected pathogen exposure. In the context of integrated pest management, ASM at 0.4 g/L applied to apple trees negatively affected several life traits of the rosy apple aphid and modified its feeding and host-seeking behaviors [5].
Solution Preparation: Prepare ASM working solution at the recommended concentration using the commercial formulation (e.g., Bion 50WG). For tomato bacterial spot, prepare concentrations between 75-200 μM, which corresponds to 1.58-4.20 g a.i./ha in 100 liters of water or 0.21-0.56 oz. a.i./acre in 100 gallons of water [1]. For solution preparation, use reverse osmosis water to avoid potential chemical interactions and ensure consistent efficacy.
Application Technique: Apply ASM solution as a foliar spray using pressurized hand sprayers or commercial spray equipment, ensuring thorough coverage of both abaxial and adaxial leaf surfaces until runoff. Spray equipment should be calibrated to deliver appropriate volume per area unit, typically 100-200 gallons per acre for field applications or until runoff for experimental plots. Applications should be made during conditions conducive to plant uptake, typically during early morning or late afternoon to minimize rapid evaporation and maximize leaf surface retention.
Application Timing and Frequency: For tomato bacterial spot control, apply weekly throughout disease-favorable periods rather than biweekly, as the latter demonstrated inconsistent efficacy [1]. For perennial crops like apple, apply 3 times at 16, 9, and 2 days before expected pest infestation or disease development [5]. The precise timing should align with specific pathogen biology and environmental conditions conducive to disease development.
Solution Preparation and Application: Prepare ASM solution at recommended concentration (typically 0.1-0.5 mM) in appropriate water volume to ensure thorough soil penetration. Apply as soil drench around plant base, ensuring even distribution throughout root zone. For enhanced root uptake, specific Plant Growth-Promoting Rhizobacteria (PGPR) inocula such as Bacillus amyloliquefaciens IN937a, B. pumilus SE34, or B. subtilis GB03 can be integrated, as they have been shown to improve ASM uptake and systemic translocation without affecting its dissipation rate in the rhizosphere [6].
Uptake and Translocation Monitoring: Studies demonstrate that ASM and its major metabolite CGA 210007 are rapidly taken up by roots and translocated to aerial plant parts within hours after application. Maximum concentrations in leaves are typically observed within 24-48 hours post-application. The metabolite CGA 210007 is the biologically active form responsible for inducing SAR responses systemically [6].
Seed Treatment: Prepare ASM solution at manufacturer-recommended concentration for seed treatment. Apply uniformly to seeds using appropriate equipment to ensure even coverage. Allow treated seeds to dry thoroughly before planting. This method provides early-season protection during critical establishment phases.
Localized Leaf Application: For research purposes to distinguish local from systemic effects, specific leaves can be treated with ASM solution while protecting other leaves from exposure. In Arabidopsis studies, the sixth leaf was treated with 1 mM ASM while upper leaves remained untreated to demonstrate systemic movement and defense activation in distal tissues [3]. This approach is particularly valuable for mechanistic studies of SAR.
Diagram: ASM-induced Systemic Acquired Resistance signaling pathway
The diagram above illustrates the core signaling pathway activated by ASM treatment. ASM functions as a functional salicylic acid analog that activates the Nonexpressor of Pathogenesis-Related genes 1 (NPR1), the central regulator of systemic acquired resistance. This activation leads to upregulation of Pathogenesis-Related (PR) genes and proteins, which contribute to broad-spectrum resistance against diverse pathogens [3] [7]. Recent research has elucidated the essential role of N-hydroxypipecolic acid (NHP) in ASM-induced SAR, with studies demonstrating that both SA and NHP are required for establishing effective resistance against bacterial pathogens and viruses in Arabidopsis [3]. The signaling cascade also involves Reactive Oxygen Species (ROS) production through peroxidases, which induces stomatal closure as a defense mechanism against bacterial invasion [4].
Experimental Design and Setup: Establish randomized complete block designs with at least 4 replications per treatment. Include untreated control, standard fungicide/bactericide (e.g., copper-mancozeb for tomato bacterial spot), and multiple ASM concentration treatments. Plot size should be sufficient to allow for destructive sampling and yield measurements, typically with guard rows between treatments to minimize cross-contamination [1].
Treatment Application and Disease Assessment: Apply ASM treatments at predetermined frequencies (weekly vs. biweekly) using calibrated sprayers. Challenge plants with natural or artificial pathogen inoculation at appropriate timings relative to ASM application. Assess disease development using standardized rating scales (e.g., 0-10 scale for bacterial spot severity) at multiple time points post-inoculation. For bacterial diseases, quantify pathogen populations by sampling leaf tissues, surface-sterilizing with 10% H₂O₂, homogenizing in sterile distilled water, and plating serial dilutions on selective media for colony counting [4].
Yield and Phytotoxicity Evaluation: Harvest marketable yields from each treatment plot and statistically compare against controls. Monitor for potential phytotoxic effects of ASM treatments, particularly at higher concentrations, documenting any leaf discoloration, necrosis, or growth abnormalities. In tomato field trials, ASM applications at 75-200 μM did not significantly improve yields relative to untreated controls or copper-mancozeb standards, indicating the importance of combining disease control with yield preservation as success metrics [1].
Gene Expression Profiling: Extract total RNA from ASM-treated tissues using standard methods (e.g., RNAiso Plus). Perform reverse transcription followed by quantitative RT-PCR analysis of SAR marker genes including PR1, SID2, and ALD1 using gene-specific primers. Normalize expression data using housekeeping genes such as GAPDH. Studies show significant upregulation of SAR-related genes at 1 day post-ASM treatment, with variable persistence at later time points [3].
Defense Protein Analysis: Extract proteins from plant tissues using appropriate extraction buffers. Detect and quantify pathogenesis-related proteins such as amaranthin-like lectins through Western blotting or ELISA. Alternatively, assess defense enzyme activities (peroxidase, glutathione peroxidase) spectrophotometrically using specific substrates. Research on apple demonstrated that ASM treatment strongly up-regulated genes encoding amaranthin-like lectins, with corresponding protein accumulation in leaves, petioles, and stems contributing to resistance against aphids [5].
Volatile Organic Compound Analysis: For arthropod resistance studies, collect headspace volatiles from ASM-treated plants using solid-phase microextraction (SPME) fibers or trapping systems. Analyze using gas chromatography-mass spectrometry (GC-MS) to identify terpenes and other defense-related volatiles. Apple studies revealed that ASM treatment elicited up-regulation of terpene synthase genes and emission of (E,E)-α-farnesene, a sesquiterpene repellent to aphids [5].
ASM is most effective when strategically integrated with conventional crop protection products rather than as a standalone solution. Research in soybean demonstrates that elicitor-based biostimulants can be effectively combined with commercial spray adjuvants, insecticides, herbicides, and fungicides without losing defense-inducing activity [8]. Similarly, studies on tomato show that combining ASM with PGPR (Plant Growth-Promoting Rhizobacteria) enhances root uptake and systemic translocation of ASM, potentially improving its efficacy [6]. For bacterial spot control in tomato, ASM should be viewed as a complement to copper-based bactericides rather than a replacement, particularly since yield benefits from ASM alone were not consistently demonstrated in field trials [1]. The timing of ASM applications relative to conventional pesticides should be optimized to avoid potential antagonism, with many researchers recommending ASM application preceding conventional products to establish primed defense states before pathogen challenge.
Unlike conventional pesticides with direct antimicrobial activity, ASM exerts no direct selection pressure on pathogen populations, making it a valuable resistance management tool. However, its moderate and strictly protective activity may disappoint farmers accustomed to the curative performance of standard fungicides [7]. The economic viability of ASM applications depends on careful cost-benefit analysis considering crop value, disease pressure, and potential yield impacts. Field trials should always include economic assessments comparing ASM-based programs with conventional approaches. Current research indicates that ASM residues in agro-products pose minimal dietary risk, with risk quotient values far less than 1 based on monitoring studies, supporting its registration and use in integrated crop protection systems [9].
This compound represents a valuable tool for sustainable crop protection through induction of the plant's innate immune system. Concentration optimization must consider specific crop-pathogen systems, with typical effective ranges between 75-200 μM for foliar applications against bacterial diseases and 0.1-0.4 g/L for arthropod deterrence. Weekly applications generally outperform biweekly schedules, and timing relative to pathogen challenge is critical due to the transient nature of induced resistance. Future research should focus on refining application timing relative to pathogen biology, optimizing integration with biological and conventional control products, and developing formulation technologies that enhance uptake and persistence of the active ingredient. When implemented within integrated pest management frameworks, ASM contributes to reduced pesticide inputs and enhanced sustainability of crop production systems.
Q1: How long before a challenge does ASM need to be applied to be effective?
Q2: Is the timing different for viral vs. bacterial pathogens?
Q3: Which genes can I use as molecular markers to confirm ASM activity?
The table below summarizes key quantitative data on the time-dependent efficacy of ASM-induced resistance.
| Application to Challenge Interval | Efficacy in Distal Leaves | Key Supporting Evidence |
|---|---|---|
| 1 Day Post-Treatment (dpt) | Effective | Significant suppression of PlAMV infection and viral RNA accumulation [1] [2]. |
| 3 Days Post-Treatment (dpt) | Not Effective | No significant difference in infection compared to the control [1] [2]. |
Here is a detailed methodology based on the cited research for testing ASM-induced Systemic Acquired Resistance (SAR) in a model plant system [1] [2].
1. Plant Material & Growth Conditions:
sid2, fmo1, npr1-1) as experimental controls.2. Localized ASM Treatment:
3. Pathogen Challenge:
4. Efficacy Assessment (at 2 days post-inoculation):
The following diagram illustrates the key genetic pathway through which local ASM application induces systemic antiviral resistance, as identified in the research [1]. The pathway shows that ASM's effect is dependent on both Salicylic Acid (SA) and N-Hydroxypipecolic Acid (NHP) signaling.
The diagram above shows that ASM kick-starts the pathway by activating Salicylic Acid (SA) synthesis. SA is produced via the enzyme ICS1/SID2 and is perceived by the receptor NPR1. NPR1, in turn, is necessary for the synthesis of N-Hydroxypipecolic Acid (NHP), which involves the enzymes ALD1 and FMO1. This coordinated SA-NHP signaling ultimately leads to the expression of defense genes like PR1 in distal tissues, establishing a systemic antiviral state that reduces virus accumulation [1].
For researchers designing their own experiments, please note the following critical points derived from the studies:
sid2-2 (SA-deficient), fmo1 (NHP-deficient), and npr1-1 (SA receptor) mutant lines [1]. Including these genetic controls is essential for validating the pathway in your experiments.
For enforcement and compliance of Maximum Residue Limits (MRLs), the residue definition includes the parent compound and specific, toxicologically relevant metabolites.
| Regulatory Authority | Residue Definition for Enforcement (All Commodities) |
|---|---|
| Health Canada [1] | S-methyl 1,2,3-benzothiadiazole-7-carbothioate (ASM), including the metabolite 1,2,3-benzothiadiazole-7-carboxylic acid (acibenzolar acid). |
| European Food Safety Authority (EFSA) [2] | Sum of acibenzolar-S-methyl and acibenzolar acid (free and conjugated), expressed as this compound. |
Key Implication for Analysis: Your analytical methods must be able to quantify the sum of ASM and acibenzolar acid, expressed as ASM equivalents [2].
Sufficiently validated analytical methods are available to quantify residues according to the enforcement residue definition in the crops assessed... The methods enable quantification of residues at or above 0.01 mg/kg in the crops assessed (LOQ) [2].
| Parameter | Specification |
|---|---|
| Target Analytes | This compound (parent) and Acibenzolar acid (metabolite) [2]. |
| Final Quantification | Expressed as the sum of this compound equivalents [2]. |
| Limit of Quantification (LOQ) | 0.01 mg/kg for the tested crops [2]. |
Issue 1: Inconsistent or weak induced resistance response in distal leaves.
Issue 2: Uncertainty whether the residue definition should include other metabolites.
Issue 3: Poor disease control in field experiments despite laboratory success.
The following diagram maps the logical workflow for planning and troubleshooting an experiment involving ASM residue analysis.
The European Union amended the existing MRL based on an application submitted by Syngenta France SAS and a subsequent safety evaluation by EFSA. The data supporting the request were found to be sufficient, and the consumer risk assessment concluded that the new level is unlikely to pose a risk to human health [1].
The table below summarizes the core quantitative data:
| Aspect | Specification |
|---|---|
| Existing EU MRL (mg/kg) | 0.1 [1] |
| Proposed/Modified EU MRL (mg/kg) | 0.2 [1] |
| Enforcement Residue Definition | Sum of acibenzolar-S-methyl and acibenzolar acid (free and conjugated), expressed as this compound [1] |
| Validated LOQ (mg/kg) | 0.01 [1] |
| Acceptable Daily Intake (ADI) | 0.03 mg/kg body weight per day [1] |
| Acute Reference Dose (ARfD) | 0.03 mg/kg body weight [1] |
For researchers designing studies or verifying compliance, the following methodologies are critical.
Residue trials are essential for deriving MRL proposals.
EFSA uses a standardized model to ensure that the established MRLs are safe for consumers. The following diagram illustrates the workflow of this assessment, which you can adapt for your research evaluations.
The key steps in the assessment are:
Acibenzolar-S-methyl (ASM), a synthetic functional analog of salicylic acid, does not possess direct antimicrobial activity. Instead, it induces a systemic, broad-spectrum resistance state in plants known as Systemic Acquired Resistance (SAR) [1] [2]. This mode of action presents a sustainable alternative to traditional copper fungicides, against which resistant bacterial strains have increasingly emerged [3] [2].
Field studies over four years demonstrated that ASM reduced foliar severity of bacterial spot in 14 out of 15 trials and bacterial speck in all 7 trials conducted, with disease control similar or superior to standard copper bactericide programs [1]. ASM's key advantage is its effectiveness against copper-resistant strains, as its plant-mediated action bypasses direct pathogen confrontation [1].
Q1: What is the precise mechanism of action of ASM? ASM mimics salicylic acid, activating a defense signaling cascade that primes the plant's immune system. Key mechanistic steps include:
Q2: What are proven experimental application methods? The table below summarizes standard protocols from published studies.
| Application Method | Recommended Concentration | Key Experimental Context | Reported Efficacy |
|---|---|---|---|
| Foliar Dip | 100 ppm (active ingredient) [2] | Laboratory-based mechanistic studies on Japanese radish; plants dipped 4 hours to 1 week before pathogen inoculation [2]. | Effectively induced SAR and stomatal defense, reducing disease severity and bacterial population [2]. |
| Field Application (Foliar) | 35 g a.i. ha⁻¹ [1] | Large-scale field trials on tomato across multiple geographies over 4 years, complemented with fungicides for fungal diseases [1]. | Provided consistent, season-long control of bacterial spot and speck, comparable or superior to copper treatments [1]. |
| Soil Drench | Cited as effective [2] | Used in studies on cabbage to induce SAR systemically; specific concentration not detailed in provided results [2]. | Successfully activated defense in untreated upper leaves, demonstrating systemic mobility [2]. |
Q3: What are common experimental pitfalls and solutions?
For researchers designing experiments, the following workflow outlines key stages from establishing a baseline to data interpretation.
Key Quantitative Metrics for Data Collection:
What is this compound (ASM)? ASM, also known as BTH, is a synthetic plant activator that induces systemic acquired resistance (SAR), a broad-spectrum, long-lasting "immune" state in plants [1] [2]. It is not a traditional fungicide or antibiotic, as it has no direct toxic effect on pathogens [2]. Its mechanism involves mimicking salicylic acid (SA), a key plant defense hormone, to "prime" the plant's own defense systems [1] [3] [2].
Key Fact for Researchers: ASM is a propesticide. Its active form is the carboxylic acid metabolite produced within the plant after hydrolysis, catalyzed by methyl salicylate esterase [2].
FAQ: Against which pathogens is ASM effective? ASM-induced SAR provides protection against a broad spectrum of pathogens [1] [3]. The table below summarizes its efficacy based on current literature.
| Pathogen Type | Examples (from search results) | Efficacy / Notes |
|---|---|---|
| Fungi | Venturia spp. (apple scab), Botrytis spp. (grey mold), Erysiphe spp. (powdery mildew) | Effective; used in field crops like cereals and fruits [1] [2]. |
| Bacteria | Pseudomonas syringae, Xanthomonas species | Effective; induces defense pathways against bacterial pathogens [1] [3]. |
| Oomycetes | Hyaloperonospora arabidopsidis | Effective; used in studies of SAR mechanism [3]. |
| Viruses | Plantago asiatica mosaic virus (PlAMV) | Effective; recent studies confirm induction of antiviral SAR [3] [4]. |
| Postharvest Diseases | Penicillium expansum (Blue mold on apples) | Ineffective when applied postharvest; effective when applied to pear trees in the field pre-harvest [1]. |
FAQ: Why is my ASM treatment not providing effective disease control?
This protocol is adapted from a 2024 study investigating ASM-induced antiviral SAR in Arabidopsis thaliana [3] [4].
Objective: To determine if local application of ASM induces systemic resistance in untreated distal leaves.
Materials:
Method Workflow:
Procedure:
Troubleshooting Notes:
ASM activates a defense signaling pathway that is dependent on key plant metabolites and receptors. The following diagram summarizes this pathway based on genetic evidence [3] [4].
Key Genetic Evidence:
sid2-2 mutants (defective in SA synthesis), fmo1 mutants (defective in NHP synthesis), and npr1-1 mutants (defective in the SA receptor) [3]. This confirms the pathway's dependence on these components.
The following table compiles effective ASM concentrations from various experimental studies.
| Host Plant | Target Pathogen/Disease | Effective ASM Concentration | Key Findings & Application Notes | Source |
|---|---|---|---|---|
| Cyclamen | Fusarium oxysporum f. sp. cyclaminis (Fusarium wilt) | 10 - 50 μg/mL | Higher concentrations led to greater disease reduction; applied as a spray to runoff 1 day after transplanting and repeated 1 week later. [1] | |
| Wheat | Fusarium graminearum (Fusarium Head Blight) | 0.0375 - 0.075 g/L | 0.075 g/L at anthesis was the most effective, reducing disease by ~29% and deoxynivalenol (DON) by ~19%. [2] | |
| Arabidopsis thaliana (Model organism) | Plantago asiatica mosaic virus (PlAMV) | 1 mM | Used to study the induction of Systemic Acquired Resistance (SAR); applied locally to specific leaves. [3] [4] |
To help you design your experiments, here is a detailed methodology based on the research conducted on Arabidopsis thaliana against a viral pathogen [3] [4]. The workflow is also illustrated in the diagram below.
Key Steps and Considerations:
Here are answers to potential questions researchers might have when working with ASM.
Q: Why is my ASM treatment not providing effective disease control? A: Efficacy can depend on several factors:
Q: What is the mechanism behind ASM's systemic effect? A: ASM is a functional analog of salicylic acid (SA). When applied locally, it activates a defense signaling cascade that leads to Systemic Acquired Resistance (SAR). This state of heightened defense in distant, untreated leaves involves:
Q: How long does the induced resistance last? A: The protection window can be limited. In the Arabidopsis-virus model, a significant reduction in infection was observed when the pathogen was challenged 1 day after ASM application, but this effect was no longer detectable when challenged 3 days after application. This suggests the induced resistance is transient, and timing the pathogen challenge correctly is critical [3] [4].
FAQ 1: What is the current regulatory status of ASM, and how does it affect my research?
The European Commission withdrew the approval of ASM in June 2024, primarily due to concerns about its endocrine-disrupting properties and the applicant's classification of the substance as toxic for reproduction [1]. The key timelines are summarized below.
| Timeline | Regulatory Action |
|---|---|
| July 20, 2024 | Regulation enters into force [1]. |
| January 10, 2025 | EU Member States must withdraw authorizations for products containing ASM [1]. |
| July 10, 2025 | Final date for EU producers to use existing stocks [1]. |
| Expected 2026 | Maximum Residue Levels (MRLs) are likely to be reduced to the limit of detection, effectively prohibiting its use on crops for export to the EU [1]. |
Recommended Action: Researchers should review their experimental plans and begin identifying alternative plant resistance inducers or compounds for long-term studies [1].
FAQ 2: How can I optimize the application frequency and concentration of ASM?
Optimizing ASM application is highly dependent on the plant-pathogen system. The table below summarizes effective strategies from field and controlled environment studies.
| Plant System | Pathogen / Pest | Optimized Application Frequency | Effective Concentration | Key Findings / Notes |
|---|---|---|---|---|
| Tomato (Field) | Bacterial Spot (Xanthomonas spp.) | Weekly [2] | 75 μM - 200 μM [2] | Biweekly applications were largely ineffective. Rates as low as 75 μM (1.58 g a.i./ha) were effective with weekly application [2]. |
| Arabidopsis (Controlled) | Plantago asiatica mosaic virus (PlAMV) | Single local application [3] | 1 mM [3] | Systemic resistance in distal leaves was transient, lasting only 1-2 days post-application [3]. |
| Apple (Greenhouse) | Rosy Apple Aphid (D. plantaginea) | Multiple applications [4] | 0.4 g/L (commercial product) [4] | For life trait studies, plants were treated at 16, 9, and 2 days before infestation. For behavioral assays, treated at 7, 5, and 3 days before testing [4]. |
| Kiwifruit (Orchard) | Bacterial Canker (P. syringae pv. actinidiae) | Postharvest application [5] | As per commercial label (Actigard) [5] | Induced defense gene expression peaked at 1 and 7 days post-treatment and declined to baseline after 3 weeks [5]. |
The following are detailed methodologies for key experiments cited in the FAQs.
Protocol 1: Inducing Systemic Resistance in Arabidopsis Against Viruses [3]
This protocol details the local application of ASM to induce systemic acquired resistance (SAR) in distal leaves.
Protocol 2: Field Evaluation for Bacterial Spot Control on Tomato [2]
This protocol outlines the setup for testing ASM efficacy against bacterial spot in field conditions.
The following diagram illustrates the defense signaling pathway activated by ASM, based on research in Arabidopsis and apple.
This section addresses common technical challenges and questions you might encounter when working with ASM.
Q1: Why does my ASM treatment show high efficacy in controlled environments but fail to control disease in field trials?
This is a frequently reported issue. The discrepancy is often due to economic and physiological factors that become apparent only in complex field conditions.
| Potential Cause | Explanation & Evidence | Recommended Solution |
|---|---|---|
| Energetic Cost to Plant | Inducing resistance diverts energy from growth. Under low disease pressure, this can reduce yields without significant benefit [1]. | Use ASM as a protective measure only in areas with known, significant disease pressure or for high-value crops [1]. |
| Genotype-Specific Efficacy | The effectiveness of ASM can vary significantly between different cultivars of the same crop [1]. | Validate ASM sensitivity in your specific crop cultivar(s) through small-scale trials before full-field implementation [1]. |
| Economic Viability | The cost of ASM application may not be justified by the level of protection achieved, especially when compared to standard fungicides [1]. | Conduct an economic analysis. ASM may be more valuable for reducing fungicide resistance risk and minimizing environmental impact than as a standalone, cost-saving measure [1]. |
Q2: How can I confirm that my ASM application has successfully induced plant resistance?
You need to measure molecular and biochemical markers of Systemic Acquired Resistance (SAR). The table below outlines key indicators and methods for verification [2] [3].
| Verification Method | Target Indicator | Specific Protocol / Observation |
|---|---|---|
| Gene Expression Analysis (qPCR) | Upregulation of Pathogenesis-Related (PR) genes [2]. | Extract RNA from leaf tissue 48 hours after ASM application. Use qPCR to measure expression levels of marker genes like PR1, PR2 (β-1,3-glucanase), PR3/PR8 (chitinase), and PR5 (thaumatin-like). Normalize to a reference gene (e.g., EF1α) [2]. |
| Enzyme Activity Assays | Increased activity of defense-related enzymes [4]. | Measure the activity of Phenylalanine ammonia-lyase (PAL), chitinase, and β-1,3-glucanase in plant tissues following ASM treatment [4]. |
| Reduced Pathogen Success | Decreased disease severity or altered pest behavior [2] [3]. | Inoculate with a pathogen after ASM treatment. Assess reduction in lesion size or disease incidence. For insects like aphids or psyllids, use an Electrical Penetration Graph (EPG) to observe impaired probing behavior [2]. |
Q3: I am getting inconsistent results controlling insect pests with ASM. What is the reason?
ASM is primarily an elicitor of pathogen resistance and its effects on insects are indirect and variable. The outcome depends on the specific insect and crop.
Here is a detailed methodology for a typical experiment evaluating ASM's efficacy, based on current research practices.
Protocol: Integrated Evaluation of ASM for Disease Control in Kiwifruit
This protocol outlines a method that combines ASM with a biocontrol agent, demonstrating how to test synergistic effects [3].
1. Materials Preparation
2. Treatment Application
3. Data Collection and Analysis
The following diagram illustrates the experimental workflow and the synergistic relationship between ASM and the biocontrol agent.
Diagram Title: Experimental Flow and ASM-BCA Synergy
Understanding the signaling pathway is crucial for interpreting your experimental results. The following diagram details the molecular mechanism of ASM.
Diagram Title: ASM Signaling Pathway and Induced Resistance
The following table summarizes key data that can inform handling and storage decisions. Stability is influenced by these inherent properties [1].
| Property | Value / Description | Relevance to Storage & Handling |
|---|---|---|
| Physical State | White to beige crystalline powder [1] | Standard storage for solid chemicals is likely appropriate. |
| Melting Point | 133 °C [1] | Indicates stability at standard lab temperatures. |
| Solubility in Water (at 20°C, pH 7) | 7.7 mg/L [1] | Low solubility; formulations (e.g., dispersible granules) are used for application. |
| Solubility in Organic Solvents | High (e.g., 28,000 mg/L in acetone) [1] | May inform cleaning procedures for equipment. |
| Octanol-Water Partition Coefficient (Log P) | 3.1 [1] | Suggests potential for bioaccumulation; handle with care to prevent environmental release. |
This validated protocol can be adapted for stability testing by analyzing samples stored under different conditions over time [2].
This diagram illustrates the systemic acquired resistance (SAR) pathway activated by ASM, which is relevant for designing your bioassays.
Diagram: ASM-induced antiviral SAR pathway. Based on mutant studies, ICS1, FMO1, and NPR1 are essential for this systemic resistance [4].
| Crop & Disease | Pathogen | Key Efficacy Findings & Experimental Data | Reference |
|---|
| Tomato - Bacterial Spot | Xanthomonas spp. | ASM (7 applications) + Copper (6 applications): Most cost-effective program, providing superior control compared to copper alone [1].
Copper Alone (13 applications): Provided less effective control than integrated ASM/copper programs [1]. | [1] | | Olive - Olive Knot | Pseudomonas savastanoi pv. savastanoi | Copper Oxychloride: Significantly reduced epiphytic pathogen populations and number of knots per plant over a 4-year study [2].
ASM: Did not significantly reduce pathogen populations or disease incidence compared to untreated controls [2]. | [2] | | Olive - Olive Leaf Spot | Fusicladium oleagineum | Copper (dual application): Achieved high control efficacy (comparable to 100%) [3].
ASM (single application): Provided the lowest control efficacy (68%) among tested treatments [3]. | [3] | | Citrus - Anthracnose | Colletotrichum gloeosporioides | Copper Hydroxide/Oxychloride: Provided significant reduction in disease incidence and severity, but was outperformed by some alternative products like chitosan (Biorend) in field trials [4]. | [4] | | Tobacco - Blue Mould | Peronospora tabacina | ASM: High rates or multiple applications were among the most efficacious treatments, reducing disease by up to 99% [5]. | [5] |
The distinct performance profiles of ASM and copper stem from their fundamentally different modes of action, which you can see in the following diagrams.
The data in the summary table comes from robust field and laboratory studies. Here are the key methodological details from the most relevant experiments:
Tomato Bacterial Spot Trial [1]: This field study in central-west Brazil involved staked fresh-market tomatoes. Treatments included programs with 7, 9, 11, and 13 weekly applications of ASM, a standard program of 13 copper oxychloride applications, and an integrated program of 7 ASM applications followed by 6 copper applications. Disease severity was assessed, and an economic analysis (Benefit-Cost Ratio) was performed to determine the most viable strategy.
Olive Knot Disease Study [2]: This was a four-year field experiment in Spain on cvs. Picudo and Arbequina. Two annual applications of copper oxychloride or this compound (ASM) were made each spring. Researchers monitored the epiphytic population sizes of the bacterium (Pseudomonas savastanoi pv. savastanoi) on stems and leaves and counted the number of knots per plant to assess disease incidence.
Olive Leaf Spot Experiment [3]: This was a greenhouse study on young olive plants. Treatments included single or dual applications (4 weeks and 2 weeks before pathogen inoculation) of ASM, laminarin (another resistance inducer), and copper-based fungicides. Plants were artificially inoculated with Fusicladium oleagineum, and disease severity was assessed to calculate the percentage of control efficacy.
When deciding between these agents or designing new experiments, consider these factors evident from the research:
| Feature | Acibenzolar-S-methyl (ASM) | β-aminobutyric acid (BABA) |
|---|---|---|
| Chemical Nature | Synthetic benzothiadiazole (plant activator) [1] [2] | Non-protein amino acid; endogenous plant metabolite [3] [4] |
| Mode of Action | Functional analog of Salicylic Acid (SA); induces Systemic Acquired Resistance (SAR) via the SA pathway [1] [5] [2] | "Priming" agent; potentiates appropriate defense pathways (SA, JA/ET, or ABA) depending on the upcoming stress [6] [3] |
| Primary Signaling Pathway | Salicylic Acid (SA) pathway [5] [2] | Multihormonal: Jasmonic Acid (JA), Ethylene (ET), Abscisic Acid (ABA), and/or SA, depending on plant-pathogen system [6] [3] |
| Direct Antimicrobial Activity | No direct toxicity to pathogens [1] [7] | Generally no direct toxicity, but can mildly inhibit some fungi (e.g., reduced mycelial growth) [6] [7] |
| Key Molecular Receptor/Target | Believed to act downstream in SA signaling; precise receptor not fully defined [5] | Aspartyl-tRNA synthetase (AspRS) - acts as a specific receptor [6] [3] |
| Efficacy Against *Phytophthora capsici* | Significant suppression on pepper and squash [8] | Significant suppression on tomato and squash [8] |
| Efficacy Against *Rhizoctonia solani* | Protective effect via induced resistance and reduced pathogen fitness [7] | Information not specific in search results |
| Efficacy Against *Oidium neolycopersici* | Information not specific in search results | Significant restriction of growth in tomato [6] |
| Effect on Abiotic Stress | Can improve heat or drought tolerance (e.g., in creeping bentgrass) [9] | Induces tolerance to drought, salinity, and heat shock [4] |
The most fundamental difference lies in how these compounds induce resistance.
ASM mimics salicylic acid, a key plant defense hormone. It directly activates the Systemic Acquired Resistance (SAR) pathway, leading to the expression of Pathogenesis-Related (PR) proteins and other defense compounds. It has no direct antimicrobial effect and relies entirely on switching on the plant's own defense system [1] [5] [2].
BABA acts as a broader "priming" agent. Instead of directly inducing defenses, it pre-sensitizes the plant's immune system. Upon subsequent pathogen attack or abiotic stress, primed plants mount a faster and stronger defense response. The specific pathway potentiated (SA, JA/ET, or ABA) depends on the plant species and the type of stress encountered [6] [3] [4]. BABA is perceived by the enzyme aspartyl-tRNA synthetase (IBI1), which is crucial for its activity [6] [3].
The diagrams below illustrate these distinct pathways.
Here are summaries of key experiments demonstrating the efficacy of both compounds.
1. Efficacy Against Phytophthora capsici in Squash [8]
2. BABA-Induced Resistance in Tomato [6]
3. ASM for Abiotic Stress in Creeping Bentgrass [9]
The table below summarizes key information about ASM based on the available research:
| Aspect | Description |
|---|---|
| Chemical Nature | A synthetic functional analog of Salicylic Acid (SA) [1] [2] [3]. |
| Primary Function | Plant defense activator (plant activator); induces Systemic Acquired Resistance (SAR) [1] [2] [3]. |
| Mode of Action | Activates defense signaling pathways dependent on Salicylic Acid (SA) and N-Hydroxypipecolic Acid (NHP), via the SA receptor NPR1 [1] [4]. |
| Effect on Pathogens | Provides protection against a broad spectrum of pathogens, including viruses, bacteria, and fungi. It suppresses pathogen infection indirectly by priming plant defenses, not through direct antimicrobial activity [1] [2]. |
| Documented Uses | Used in research on model plants like Arabidopsis thaliana and crops including apple, cabbage, and Japanese radish to control various diseases and pests [1] [2] [3]. |
The following are examples of experimental methodologies used to study ASM's efficacy:
Virus Suppression Assay (in Arabidopsis):
Gene Expression Analysis:
Bacterial Disease Control (in Japanese Radish):
The diagram below illustrates the key molecular players in the SAR pathway induced by ASM, as identified in the research. This pathway explains its systemic effect.
Your query highlights specific areas where current research on ASM appears limited:
To advance knowledge in these areas, you might consider:
ASM is a functional analog of salicylic acid (SA) that activates the Systemic Acquired Resistance (SAR) pathway in plants [1]. It does not directly affect pathogens but "primes" the plant's own immune system, leading to broad-spectrum resistance [1] [2]. The table below summarizes key proteins and compounds induced by ASM treatment across various plants, contributing to disease and pest resistance:
| Plant Species | Induced Proteins / Compounds | Functional Role in Defense | Pathogen/Pest Affected |
|---|---|---|---|
| Apple (Malus domestica) [3] | Amaranthin-like lectins; (E,E)-α-farnesene | Antibiosis & antixenosis (repellent) | Rosy apple aphid (Dysaphis plantaginea) |
| Creeping Bentgrass [4] | HSP-20, PR-3, ATP synthase, Dehydrin | Heat & drought stress tolerance | Abiotic stress (Heat, Drought) |
| Maize (Zea mays) [5] | Peroxidase (POX), Polyphenol Oxidase (PPO), Phenylalanine ammonia-lyase (PAL), β-1,3-glucanase (GLU) | Lignification, toxic quinones, phenylpropanoid pathway | Lesion nematode (Pratylenchus brachyurus) |
| Arabidopsis [2] | PR1 proteins; SA & N-hydroxypipecolic acid (NHP) pathway | Antiviral Systemic Acquired Resistance (SAR) | Plantago asiatica mosaic virus (PlAMV) |
| Pear (Pyrus communis) [6] | PR1, PR2, PR3, PR5, PR8 genes | Antimicrobial, chitinase, glucanase activities | Fire blight (Erwinia amylovora); minor effect on pear psylla |
To provide context for the data in the table, the diagram below outlines a general experimental workflow used in several studies to identify ASM-induced changes, such as those in apple and creeping bentgrass [3] [4].
While the precise protein target of ASM is a subject of ongoing research, it is known to act within the Salicylic Acid (SA) signaling pathway. The following diagram illustrates the current understanding of this pathway and the points where ASM is believed to intervene, based on its functional similarity to SA [1] [2].
The following table summarizes findings from experimental studies on ASM's use in different crops.
| Crop | Pathogen/Stress | Key Efficacy Findings | Impact on Yield & Quality | Experimental Context | Source |
|---|---|---|---|---|---|
| Cantaloupe | Bacterial Wilt (Erwinia tracheiphila) | Reduced beetle feeding damage in some years; inconsistent disease control vs. insecticide standard. | Significant yield reduction (up to 69%) vs. untreated control; marketable yield often lower. | Field trials over 4 years; ASM applied at 35 g/ha. | [1] |
| Cantaloupe/Melon | CYSDV & CMV (Viruses) | Reduced infection rates & symptom severity; delayed disease progression; altered vector behavior. | Attenuated symptoms protected fruit quality & marketable yield; slight trade-offs in growth vs. defense. | Greenhouse & field experiments; ASM applied as soil drench. | [2] |
| Arabidopsis | PlAMV (Virus) | Induced Systemic Acquired Resistance (SAR) in distal leaves, suppressing virus infection. | Suppressed viral infection in systemic tissues. | Controlled lab environment; local application of ASM to leaves. | [3] |
| Wheat | Leaf Rust & Powdery Mildew | Effectively induced resistance against diseases in the field. | No economic viability for foliar disease control when considering application cost & yield gain. | Field study on technical vs. economic efficiency. | [4] |
To evaluate ASM, researchers use rigorous methodologies. Here is a summary of key protocols from the cited studies.
The diagram below illustrates the Systemic Acquired Resistance (SAR) pathway activated by ASM, based on the mechanistic study in Arabidopsis [3].
The mechanistic pathway shows that ASM mimics salicylic acid (SA), initiating a signaling cascade. This involves the biosynthesis of SA and N-hydroxypipecolic acid (NHP), leading to a mobile signal that travels to distal leaves. There, the signal is perceived by the NPR1 receptor, activating the expression of defense genes and establishing broad-spectrum resistance [3].
The experimental data reveals a central dilemma: the divergence between technical efficacy and economic or agronomic outcomes.
For your research, the most viable application of ASM appears to be in managing complex viral pathosystems, where its ability to prime the plant's immune system and modify host-vector interactions can be fully leveraged without the high direct yield cost seen in bacterial diseases.
ASM does not directly attack pathogens. Instead, it mimics salicylic acid, a key plant signaling hormone, to "prime" the plant's innate immune system, a state known as Systemic Acquired Resistance (SAR) [1] [2]. This primed state allows the plant to respond more rapidly and effectively to subsequent pathogen attacks.
The following diagram illustrates the key signaling pathways and defense mechanisms activated by ASM.
Key defense responses activated by this SAR pathway include:
Field and laboratory experiments demonstrate the practical application and effectiveness of ASM.
Efficacy Against Phytophthora Blight in Squash A 2011 field study evaluated ASM for controlling Phytophthora blight on squash. The experimental design and key findings are summarized below [3].
| Aspect | Details |
|---|---|
| Objective | Evaluate efficacy of ASM alone and combined with standard fungicides against Phytophthora blight. |
| Experimental Design | Field plots; ASM applied at 13, 26, and 39 g a.i./ha; compared to fungicide program (mefenoxam + copper hydroxide + mandipropamid) and non-treated control. |
| Key Findings | - ASM alone did not always significantly reduce final disease incidence.
Protocol for Stomatal Defense Assay A 2020 laboratory study provided a clear protocol to assess ASM-induced stomatal closure, a key defense mechanism [2]:
The environmental profiles of ASM and copper are markedly different, which is a major driver for researching alternatives.
For researchers evaluating disease management strategies, ASM presents a complementary tool to copper fungicides:
The European Food Safety Authority (EFSA) has concluded that the short-term and long-term intake of residues from the authorized use of ASM is unlikely to present a risk to consumer health [1] [2]. The toxicological reference values for this assessment are an Acceptable Daily Intake (ADI) of 0.03 mg/kg body weight per day and an Acute Reference Dose (ARfD) of 0.03 mg/kg body weight [2].
The residue definition for enforcement and risk assessment is the sum of acibenzolar-S-methyl and its metabolite acibenzolar acid (free and conjugated), expressed as this compound [2]. The following table summarizes MRLs that were deemed safe by EFSA.
| Commodity | Existing EU MRL (mg/kg) | Proposed EU MRL (mg/kg) | Comment |
|---|---|---|---|
| Table and wine grapes [1] | Information Missing | Sufficient Data to Derive MRL | Risk to consumers unlikely |
| Aubergines (Eggplants) [2] | 0.01* | 0.15 | For indoor spray application |
| Cucurbits with inedible peel [2] | 0.01* | 0.15 | For indoor use |
| Cucurbits with edible peel [2] | 0.01* | 0.40 | For indoor use |
| Hazelnuts [3] | 0.1 | 0.2 | Proposal to increase MRL |
*Indicates that the MRL was set at the Limit of Quantification (LOQ) [2].
EFSA's risk assessment model calculated that the long-term dietary intake accounted for a maximum of 3% of the ADI, and the acute exposure reached a maximum of 51% of the ARfD for cucumbers, both well within the safety thresholds [2].
In June 2024, the European Commission withdrew the approval of ASM for use in the EU [4].
ASM is a plant activator, a synthetic functional analog of salicylic acid. It works by inducing Systemic Acquired Resistance (SAR) in plants, priming their innate immune system against a broad spectrum of fungal, bacterial, and viral pathogens [5] [6] [7]. It is not directly toxic to pathogens [7].
Key Signaling Pathway The diagram below illustrates the general defense pathway activated by ASM, based on described mechanisms [5] [6].
Experimental Evidence and Protocols Recent studies provide detailed methodologies for assessing ASM's efficacy.
Experiment on Japanese Radish [6]
Experiment on Wheat [5]
Irritant;Environmental Hazard